5-phenyl-1,3-thiazole-4-carboxylic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMZWZUYMBFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359143 | |
| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13743-14-1 | |
| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the primary synthetic pathway for 5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a multi-step process culminating in the well-established Hantzsch thiazole synthesis. This guide details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Core Synthesis Pathway
The most common and efficient route to this compound involves a three-step sequence:
-
Halogenation of a β-ketoester: Synthesis of the key intermediate, ethyl 2-chloro-3-oxo-3-phenylpropanoate, via the chlorination of ethyl benzoylacetate.
-
Hantzsch Thiazole Synthesis: Cyclization of the α-halo-β-ketoester with a thioamide, in this case, thioformamide, to form the thiazole ring.
-
Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.
Below is a detailed examination of each step, including reaction conditions and expected outcomes.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate
The initial step involves the α-halogenation of a β-ketoester, a standard procedure in organic synthesis. Ethyl benzoylacetate is treated with a chlorinating agent, such as sulfuryl chloride, to yield the corresponding α-chloro derivative.
Experimental Protocol:
A solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as dichloromethane is cooled to 0-5 °C. Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | Ethyl benzoylacetate | [1] |
| Reagent | Sulfuryl chloride (SO₂Cl₂) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Temperature | 0-5 °C to Room Temperature | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 85-95% |
Step 2: Hantzsch Thiazole Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
This crucial step involves the formation of the thiazole ring through the condensation of the α-halo-β-ketoester with a thioamide. Thioformamide is used to provide the C2-H of the thiazole ring, thus avoiding a substituent at this position.
Experimental Protocol:
To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in a polar solvent like ethanol, thioformamide (1.2 equivalents) is added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 5-phenyl-1,3-thiazole-4-carboxylate. The product can be further purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-chloro-3-oxo-3-phenylpropanoate | |
| Reagent | Thioformamide (HCSNH₂) | [2] |
| Solvent | Ethanol | |
| Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-6 hours | |
| Typical Yield | 70-85% |
Step 3: Alkaline Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved through alkaline hydrolysis.
Experimental Protocol:
Ethyl 5-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for a specified period. The progress of the hydrolysis is monitored by TLC. After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.[3][4]
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-phenyl-1,3-thiazole-4-carboxylate | |
| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [3][4] |
| Solvent | Ethanol/Water mixture | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | |
| Typical Yield | >90% |
Synthesis Pathway Visualization
The following diagram illustrates the overall workflow for the synthesis of this compound.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for a multi-step organic synthesis, such as the one described in this guide.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group and a carboxylic acid moiety. The thiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed, generalized experimental protocol for its synthesis, to support further research and development efforts.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and includes computationally predicted values for essential physicochemical parameters. These predictions are valuable for initial experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂S | --INVALID-LINK-- |
| Molecular Weight | 205.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 13743-14-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | No data available | --INVALID-LINK-- |
| pKa (Predicted) | 3.5 - 4.5 | Computational Prediction |
| logP (Predicted) | 2.5 - 3.5 | Computational Prediction |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General knowledge based on structure |
Experimental Protocols
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a suitable starting material would be ethyl 2-chloro-3-oxo-3-phenylpropanoate and thioformamide, followed by hydrolysis of the resulting ester.
Generalized Synthesis Protocol via Hantzsch Thiazole Synthesis
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thioformamide
-
Ethanol (or a similar suitable solvent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Thiazole Ring Formation:
-
In a round-bottom flask, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol.
-
Add thioformamide (1.1 equivalents) to the solution.
-
The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Work-up and Extraction:
-
The crude residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 5-phenyl-1,3-thiazole-4-carboxylate.
-
-
Hydrolysis to Carboxylic Acid:
-
The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).
-
The mixture is heated to reflux and stirred for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid product.
-
-
Purification:
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).
-
Visualizations
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Interactions of Thiazole Derivatives
Thiazole-containing compounds are known to interact with various biological targets. While the specific signaling pathways for this compound are not yet elucidated, a general diagram can illustrate the potential mechanisms of action based on related structures.
Caption: Potential biological interaction pathways for thiazole-based compounds.
References
An In-depth Technical Guide to 5-phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical properties, structure, synthesis, and the broader biological context of the thiazole scaffold, offering valuable insights for professionals in drug discovery and development.
Core Compound Identification and Properties
This compound is a key intermediate and a structural motif found in various biologically active molecules. Its chemical identity and physical properties are summarized below.
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13743-14-1 | [1] |
| Molecular Formula | C₁₀H₇NO₂S | |
| Molecular Weight | 219.24 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 93-97 °C (decomposes) |[2] |
Synthesis and Experimental Protocols
The synthesis of the this compound core typically follows the principles of the Hantzsch thiazole synthesis. This involves the cyclocondensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.
Generic Experimental Protocol: Hantzsch Thiazole Synthesis
A common method for synthesizing the thiazole ring involves the reaction of thiobenzamide with an ethyl 2-chloro-3-oxobutanoate derivative, followed by hydrolysis.
-
Thioamide Formation: Thiobenzamide is prepared from benzonitrile and hydrogen sulfide, or from benzamide using a thionating agent like Lawesson's reagent.
-
Cyclocondensation:
-
Equimolar amounts of thiobenzamide and a suitable α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) are dissolved in a polar solvent such as ethanol or dimethylformamide.
-
The mixture is heated under reflux for several hours (typically 4-8 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
-
Ester Hydrolysis:
-
The resulting crude ester is dissolved in an alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the carboxylic acid.
-
After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
-
Purification:
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
The workflow for this synthesis is illustrated in the diagram below.
Caption: A diagram illustrating the general synthetic pathway.
Biological Activity and Relevance in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, present in over 18 FDA-approved drugs.[3][4] Derivatives of the thiazole core exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Table 2: Reported Biological Activities of Thiazole Derivatives
| Activity | Description | Key Findings & References |
|---|---|---|
| Anticancer | Thiazole derivatives have shown potent activity against various cancer cell lines. The well-known antitumor drug Dasatinib contains a thiazole ring.[3] | Studies on 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, synthesized from a related sulfonyl chloride, showed in vitro antitumor activity across 60 cancer cell lines.[3] Certain derivatives exhibit cytotoxicity by inhibiting enzymes like COX-2, which is often overexpressed in tumors.[5] |
| Antimicrobial | The thiazole scaffold is a core component of many compounds with antibacterial and antifungal properties. | Novel thiazoles containing a cyclohexene moiety have demonstrated activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[4] |
| Anti-inflammatory | Thiazole-containing compounds have been investigated as inhibitors of inflammatory pathways. | Some thiazole carboxamide derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[5] |
Structure-Activity Relationship (SAR) Logic
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.
Caption: Logical relationships in the structure-activity of thiazoles.
A study on carbonic anhydrase III (CA-III) inhibitors revealed that for potent activity, a free amino group at the C2 position, a carboxylic acid at the C4 position, and a phenyl ring at the C5 position of the thiazole scaffold were essential.[6] This highlights the critical role of the specific arrangement found in derivatives of this compound. The modification of these positions is a key strategy in the rational design of new therapeutic agents. For instance, the introduction of bulky or electron-withdrawing groups on the phenyl ring can significantly alter the compound's selectivity and potency against specific biological targets.[6]
References
- 1. This compound | 13743-14-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
biological activity of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of thiazole are integral to various FDA-approved drugs, demonstrating their therapeutic relevance.[3] Among the diverse array of thiazole-based structures, those containing a phenyl group and a carboxylic acid moiety, particularly the this compound backbone, have garnered significant interest. This scaffold combines the aromatic and electron-rich nature of the thiazole ring with the functionalities of a phenyl group and a carboxylic acid, which can be readily modified to create esters, amides, and hydrazides. These modifications allow for the fine-tuning of physicochemical properties and biological activities.
This technical guide provides a comprehensive overview of the biological activities of derivatives based on the this compound core and structurally related phenyl-thiazole compounds. It includes quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, detailed experimental protocols for their evaluation, and visualizations of key synthetic and biological pathways to support further research and development in this promising area. While data for the precise this compound structure is emerging, this guide consolidates findings from closely related analogs to provide a broader understanding of the structure-activity relationships at play.
Biological Activities and Quantitative Data
The functional versatility of the phenyl-thiazole-carboxylic acid scaffold has led to the discovery of derivatives with significant potential in several therapeutic areas.
Anticancer Activity
Thiazole derivatives have shown considerable promise as anticancer agents, often targeting critical cellular pathways involved in proliferation and survival.[1] The in vitro cytotoxic activity of several phenyl-thiazole derivatives has been evaluated against a range of human cancer cell lines, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of Phenyl-Thiazole Derivatives
| Compound Class | Derivative / Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5-Phenyl-1,3-thiazole-4-sulfonamide | 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Leukemia (K-562) | 25.52 (GP %) | [3] |
| 5-Phenyl-1,3-thiazole-4-sulfonamide | 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Breast Cancer (MCF7) | 30.81 (GP %) | [3] |
| 2-Phenylthiazole-4-carboxamide | N-(2,4-dichlorophenyl) derivative | Neuroblastoma (SKNMC) | 11.2 ± 1.01 | [4] |
| 2-Phenylthiazole-4-carboxamide | N-(3-chlorophenyl) derivative | Neuroblastoma (SKNMC) | 12.1 ± 1.14 | [4] |
| 2-Phenylthiazole-4-carboxamide | N-(4-chlorophenyl) derivative | Hepatocarcinoma (Hep-G2) | 22.3 ± 1.89 | [4] |
| Thiazole-based Hydrazone | 3-Nitrophenyl derivative | Breast Cancer (MDA-MB-231) | 1.21 | [5] |
| Thiazole-based Hydrazone | 4-Chlorophenyl derivative | Breast Cancer (MDA-MB-231) | 3.52 | [5] |
| Naphthalene-azine-thiazole Hybrid | Methyl acetate derivative | Ovarian Cancer (OVCAR-4) | 1.57 | [6] |
| 2-Amino-thiazole-pyrimidine | 4-((4-methyl-5-(4-chlorophenyl)-thiazol-2-yl)amino)pyrimidine | Breast Cancer (MCF-7) | 2.57 | [7] |
| 2-Amino-thiazole-pyrimidine | 4-((4-methyl-5-(4-chlorophenyl)-thiazol-2-yl)amino)pyrimidine | Liver Cancer (HepG2) | 7.26 |[7] |
Note: GP % refers to Growth Percent; lower values indicate higher activity.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have been extensively investigated for this purpose, showing activity against a variety of bacterial and fungal strains.[8] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Phenyl-Thiazole and Related Derivatives
| Compound Class | Derivative / Substitution | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole-2-amine | 4-Chloro-phenyl derivative | S. aureus | 20 | [9] |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | 4-Nitro-phenyl derivative | A. niger | 30 | [9] |
| 5-Phenyl-1,3,4-thiadiazole-2-amine | 2,4-Dichloro-phenyl derivative | C. albicans | 40 | [9] |
| 2-Phenylacetamido-thiazole | N/A | E. coli | 1.56 - 6.25 | [8] |
| 2-Phenylacetamido-thiazole | N/A | S. aureus | 1.56 - 6.25 | [8] |
| Thiazole-quinolinium | Aliphatic amino substitution | S. aureus (MRSA) | 1 - 32 | [10] |
| Thiazole-quinolinium | Aliphatic amino substitution | E. faecium (VRE) | 2 - 32 | [10] |
| Pyrazolyl-thiazole | 4-Chlorophenyl at pyrazole, 4-fluorophenyl at thiazole | A. niger | Comparable to Ravuconazole |[11] |
Anti-inflammatory Activity
Inflammation is a key pathological factor in many chronic diseases. Thiazole derivatives have been explored as anti-inflammatory agents, with their activity often assessed using in vivo models like the carrageenan-induced paw edema test in rodents.[12] This assay measures the ability of a compound to reduce acute inflammation.
Table 3: Anti-inflammatory Activity of Related Heterocyclic Derivatives
| Compound Class | Derivative / Substitution | Assay | Activity (% Inhibition) | Reference |
|---|---|---|---|---|
| Substituted Phenyl Thiazole | Nitro-substituted derivative | Carrageenan-induced paw edema | Better activity than standard (Nimesulide) | [12] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide | N-phenyl, S-propyl derivative | Protein Denaturation | 86.44% at 250 µg/mL | [13] |
| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide | N-phenyl, S-ethyl derivative | Protein Denaturation | 85.14% at 250 µg/mL |[13] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of biological activity. Below are protocols for key assays cited in the evaluation of thiazole derivatives.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HepG2) in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during their exponential growth phase using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare stock solutions of the test this compound derivatives in DMSO.
-
Create a series of dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium + DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.[15]
-
-
MTT Incubation and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]
-
Preparation of Inoculum:
-
From an overnight agar culture, pick several colonies of the test microorganism (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare serial two-fold dilutions of the test compounds directly in the plate. Add 100 µL of the stock compound solution to the first well and serially transfer 100 µL to subsequent wells, creating a concentration gradient.
-
The final volume in each well after inoculation will be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19]
-
Animal Preparation:
-
Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide animals into groups: a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups for different doses of the thiazole derivatives.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[19] The control group receives the vehicle (e.g., saline).
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[19]
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[19]
-
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.
-
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz help to clarify complex processes and relationships.
Synthetic and Experimental Workflows
Signaling Pathways in Cancer
Many thiazole-based anticancer agents function by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival.
Conclusion
Derivatives of this compound and its structural isomers represent a versatile and highly promising scaffold for the development of new therapeutic agents. The consolidated data indicate significant potential in oncology, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR and VEGFR-2.[5][15] Furthermore, the broad-spectrum antimicrobial activity highlights their potential to address the challenge of infectious diseases. While quantitative data on anti-inflammatory activity is less specific for this exact scaffold, related structures show promise, warranting further investigation.
The detailed protocols and workflows provided herein offer a standardized framework for future research, ensuring that new derivatives can be synthesized and evaluated in a consistent and comparable manner. Continued exploration of the structure-activity relationships, facilitated by the derivatization of the carboxylic acid group and substitution on the phenyl ring, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds, paving the way for the development of next-generation therapeutics.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
- 13. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. inotiv.com [inotiv.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5-phenyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the core mechanism of action of 5-phenyl-1,3-thiazole-4-carboxylic acid. Based on current scientific literature, the primary molecular mechanism of this compound and its close structural analogs is the inhibition of xanthine oxidase, a key enzyme in purine metabolism. This guide will detail the implicated signaling pathways, present available quantitative data, outline relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of its biochemical activity.
Introduction
The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, and its structural isomers have emerged as subjects of interest for their potential therapeutic applications. The presence of the phenyl group and the carboxylic acid moiety on the thiazole ring are key structural features that contribute to its biological activity. This document consolidates the current understanding of its mechanism of action, focusing on its role as a potential modulator of enzymatic pathways.
Core Mechanism of Action: Xanthine Oxidase Inhibition
The preponderance of evidence suggests that this compound and its analogs function as inhibitors of xanthine oxidase (XO).[1] Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By inhibiting this enzyme, these compounds effectively reduce the production of uric acid.
The structural analog, the 2-phenylthiazole-4-carboxylic acid scaffold, has been identified as a novel and potent inhibitor of xanthine oxidase.[1] This suggests that the phenyl-thiazole-carboxylic acid core is crucial for binding to the active site of the enzyme.
Signaling Pathway: Purine Metabolism and Uric Acid Production
The inhibition of xanthine oxidase by this compound directly impacts the purine metabolism pathway. This pathway is essential for the synthesis and breakdown of purine nucleotides. The terminal steps of this pathway, catalyzed by xanthine oxidase, are the primary source of uric acid in humans.[2][4] Elevated levels of uric acid are associated with conditions such as gout.[5]
Below is a diagram illustrating the purine metabolism pathway and the point of intervention for xanthine oxidase inhibitors.
Quantitative Data
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Lead Compound from 2-phenylthiazole-4-carboxylic acid scaffold | Xanthine Oxidase | 48.6 | [1] |
Experimental Protocols
The primary in vitro assay to determine the mechanism of action of this compound is the xanthine oxidase inhibition assay.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of xanthine oxidase.
Principle: This assay spectrophotometrically measures the product of the xanthine oxidase reaction, uric acid, which has a characteristic absorbance at 290-295 nm. The rate of uric acid formation is monitored over time, and the inhibition is calculated by comparing the rate in the presence and absence of the inhibitor.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (this compound)
-
Allopurinol (positive control inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound and allopurinol.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Buffer only.
-
Control wells: Buffer, xanthine oxidase, and vehicle (solvent for the test compound).
-
Test wells: Buffer, xanthine oxidase, and various concentrations of the test compound.
-
Positive control wells: Buffer, xanthine oxidase, and various concentrations of allopurinol.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with the inhibitors for a defined period.
-
Initiate the reaction by adding the xanthine substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Experimental Workflow for Inhibitor Discovery and Validation
The following diagram outlines a typical workflow for the discovery and validation of a novel enzyme inhibitor, such as this compound, targeting xanthine oxidase.
Logical Relationship of Xanthine Oxidase Inhibition
The following diagram illustrates the logical relationship between the inhibition of xanthine oxidase and its physiological consequences.
Conclusion
References
- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This technical guide consolidates the current understanding of its potential therapeutic targets, focusing on established mechanisms and emerging areas of investigation. The information presented herein is intended to provide a comprehensive overview for researchers and professionals involved in drug discovery and development.
Xanthine Oxidase Inhibition: A Clinically Validated Target
The most prominent therapeutic application of the this compound core is the inhibition of xanthine oxidase. Febuxostat, a marketed drug for the treatment of hyperuricemia and gout, is a non-purine selective inhibitor of this enzyme.
Mechanism of Action: Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.
This compound derivatives, such as febuxostat, act as potent inhibitors of xanthine oxidase. They non-competitively block the molybdenum pterin center, the active site of the enzyme.[1] This inhibition prevents the conversion of xanthine to uric acid, thereby lowering serum uric acid levels. The binding is tight to both the oxidized and reduced forms of the enzyme.[1]
A molecular modeling study of 5-phenylisoxazole-3-carboxylic acid derivatives, a related scaffold, has provided insights into the binding mode with xanthine oxidase, which can inform further structure-guided design of new inhibitors.[2]
Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of uric acid production by this compound derivatives.
Anti-inflammatory Activity: Targeting Key Signaling Kinases
Derivatives of the thiazole scaffold have demonstrated potential as anti-inflammatory agents through the inhibition of key enzymes in inflammatory signaling pathways.
p38 MAP Kinase Inhibition
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] This enzyme is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), p38 MAP kinase becomes activated through phosphorylation. Activated p38 then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and other inflammatory mediators. By inhibiting p38 MAP kinase, thiazole derivatives can block the production of these cytokines, thereby exerting an anti-inflammatory effect.[3]
Signaling Pathway: p38 MAP Kinase-Mediated Inflammation
Caption: Inhibition of the p38 MAP kinase signaling pathway by thiazole derivatives.
Cyclooxygenase-2 (COX-2) Inhibition
Pharmacophore modeling and molecular docking studies have been conducted on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a structurally related class of compounds, to evaluate their potential as selective COX-2 inhibitors.[4] These in silico studies suggest a preference for binding to COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]
Mechanism of Action: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development.
Anticancer Activity: A Promising but Diverse Area
Numerous studies have reported the synthesis and evaluation of 5-phenyl-1,3-thiazole derivatives for their antitumor activity against a variety of cancer cell lines.[5][6][7] While promising, the specific molecular targets are often not fully elucidated and appear to be diverse.
Observed Activities:
-
Antiproliferative Effects: Derivatives have shown antiproliferative activity against leukemia, breast cancer, colon carcinoma, and other cancer cell lines.[5][6]
-
Apoptosis Induction: Some phenylthiazole derivatives have been reported to induce apoptosis, potentially through mechanisms like caspase-3 activation.[7]
-
Tyrosine Kinase Inhibition: The thiazole ring is a component of dasatinib, a known tyrosine kinase inhibitor, and other thiazole derivatives are thought to exert their cytotoxic effects through similar mechanisms.[5][7]
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and substitutions at other positions on the thiazole core can significantly influence the cytotoxic potency and selectivity.[6][8]
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | IC50 | Comparable to Dasatinib | [6] |
| " | MCF-7 (Breast) | IC50 | 20.2 µM | [6] |
| " | HT-29 (Colon) | IC50 | 21.6 µM | [6] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (Compound 7) | T47D (Breast) | IC50 | 5 µg/ml | [7] |
| 5-phenyl-1,3-thiazole-4-sulfonamide derivatives | Various (60 cell lines) | Growth Inhibition | Up to 68.13% | [5] |
Antimicrobial and Antifungal Potential
The thiazole nucleus is a component of several compounds with demonstrated antimicrobial and antifungal activities.[9][10][11][12]
Reported Activities:
-
Antibacterial: Derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Proteus mirabilis) bacteria.[9]
-
Antifungal: Activity has been observed against various pathogenic fungi, including Candida albicans, Aspergillus niger, and others.[10][12] One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as having a potent fungicidal effect on C. albicans, with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 µg/ml, mediated by the induction of reactive oxygen species (ROS).[12]
The specific molecular targets for the antimicrobial effects of this compound itself are not well-defined and are an area for further investigation.
Experimental Protocols
Detailed experimental protocols are specific to each research study. However, the general methodologies employed to identify and characterize the therapeutic targets of these compounds are outlined below.
General Experimental Workflow
Caption: General workflow for the evaluation of this compound derivatives.
1. Enzyme Inhibition Assays (e.g., Xanthine Oxidase):
-
Principle: To measure the ability of a test compound to inhibit the activity of a specific enzyme.
-
General Procedure:
-
The enzyme (e.g., xanthine oxidase) is incubated with its substrate (e.g., xanthine).
-
The formation of the product (e.g., uric acid) is monitored over time, typically by measuring the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid).
-
The assay is repeated in the presence of varying concentrations of the inhibitor (the thiazole derivative).
-
The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Cell Proliferation Assays (e.g., MTT Assay):
-
Principle: To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured.
-
The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value.
-
3. Cytokine Release Assays (e.g., TNF-α ELISA):
-
Principle: To measure the effect of a compound on the production of inflammatory cytokines by immune cells.
-
General Procedure:
-
Immune cells (e.g., human monocytic THP-1 cells) are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.[3]
-
After incubation, the cell culture supernatant is collected.
-
The concentration of the cytokine of interest (e.g., TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Conclusion
The this compound core is a versatile and clinically significant scaffold. Its most well-defined therapeutic application is the inhibition of xanthine oxidase for the management of gout. However, emerging research demonstrates its potential to target other key enzymes and pathways involved in inflammation (e.g., p38 MAP kinase , COX-2 ) and cancer. Further investigation into the specific molecular targets and mechanisms of action, particularly in the realms of oncology and infectious diseases, will be crucial for the future development of novel therapeutics based on this promising chemical entity.
References
- 1. Febuxostat - Wikipedia [en.wikipedia.org]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Some New Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
In Silico Modeling of 5-phenyl-1,3-thiazole-4-carboxylic Acid Interactions: A Technical Guide
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions of 5-phenyl-1,3-thiazole-4-carboxylic acid with biological targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic computational approach, from target identification to pharmacokinetic profiling. The guide details experimental protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, using human topoisomerase II as a representative therapeutic target. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application of these computational techniques in drug discovery.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The inherent properties of the thiazole ring, including its ability to participate in hydrogen bonding and aromatic interactions, make it an attractive pharmacophore for designing novel therapeutics. In silico modeling plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of molecular interactions, prediction of binding affinities, and assessment of pharmacokinetic properties before committing to expensive and time-consuming experimental studies.
This guide presents a hypothetical, yet representative, in silico investigation of this compound, focusing on its potential interaction with human topoisomerase II, a validated target in cancer chemotherapy. The methodologies described herein are based on established computational protocols and are intended to serve as a practical blueprint for researchers in the field.
Target Identification and Signaling Pathway
Based on the known mechanisms of action of structurally related compounds, a plausible biological target for this compound is human topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cells, a hallmark of cancer.
The signaling pathway initiated by topoisomerase II inhibition is complex, involving the activation of DNA damage response (DDR) pathways. Key proteins in this cascade include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon sensing DNA breaks, phosphorylate a multitude of downstream targets, including the tumor suppressor p53 and the checkpoint kinase CHK2. Activation of this pathway can lead to cell cycle arrest, senescence, or apoptosis.
In Silico Drug Discovery Workflow
A typical computational drug discovery workflow for evaluating a small molecule like this compound is a multi-step process. This process begins with the preparation of the ligand and its biological target, followed by molecular docking to predict binding modes and affinities. The most promising poses are then subjected to more rigorous molecular dynamics simulations to assess the stability of the interaction. Finally, the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted to evaluate its drug-likeness.
Experimental Protocols
Molecular Docking
Objective: To predict the binding conformation and estimate the binding affinity of this compound to the ATP-binding site of human topoisomerase IIα.
Protocol:
-
Target Preparation:
-
The crystal structure of the human topoisomerase IIα DNA-binding and cleavage core is obtained from the Protein Data Bank (PDB ID: 4FM9)[1][2].
-
The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization using the OPLS3e force field.
-
The binding site is defined by a grid generated around the known binding site of etoposide, a well-characterized topoisomerase II inhibitor.
-
-
Ligand Preparation:
-
The 3D structure of this compound is built using Maestro.
-
The ligand is prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at physiological pH (7.4 ± 0.2) and to perform a conformational search.
-
-
Docking Simulation:
-
Molecular docking is performed using the Glide (Grid-based Ligand Docking with Energetics) program (Schrödinger Suite).
-
Standard precision (SP) and extra precision (XP) docking modes are employed to generate and score the binding poses.
-
The docking results are analyzed based on the Glide score (GScore), a measure of the binding affinity, and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).
-
Molecular Dynamics Simulation
Objective: To assess the stability of the predicted binding pose of this compound within the active site of topoisomerase IIα over time.
Protocol:
-
System Preparation:
-
The most favorable docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a cubic box of TIP3P water molecules, extending at least 10 Å from any protein atom.
-
Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
-
Simulation:
-
Molecular dynamics simulations are performed using GROMACS or Desmond (Schrödinger Suite).
-
The system is first subjected to energy minimization to remove any steric clashes.
-
A short position-restrained simulation is carried out to equilibrate the solvent and ions around the protein-ligand complex.
-
A production run of at least 100 nanoseconds is performed under NPT (isothermal-isobaric) ensemble conditions, at 300 K and 1 atm.
-
-
Analysis:
-
The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory.
-
The flexibility of the protein residues is analyzed by calculating the root-mean-square fluctuation (RMSF).
-
The persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein is monitored throughout the simulation.
-
ADMET Prediction
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-likeness.
Protocol:
-
Descriptor Calculation:
-
The 2D structure of this compound is used as input for ADMET prediction software (e.g., QikProp in the Schrödinger Suite, SwissADME, or pkCSM).
-
-
Property Prediction:
-
A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Drug-likeness is assessed based on rules such as Lipinski's Rule of Five.
-
Data Presentation
Molecular Docking and Binding Energy
The results of the molecular docking simulations are summarized to provide a quantitative measure of the binding affinity and to identify the key interacting residues. For comparative purposes, the table includes data for known topoisomerase II inhibitors, Etoposide and Teniposide.
| Compound | Docking Score (GScore) (kcal/mol) | Predicted Binding Energy (MM-GBSA) (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 ± 0.5 (Predicted) | -60 ± 5 (Predicted) | ASP479, GLU522, TYR804 |
| Etoposide | -9.2 | -75.3 | ASP479, GLU522, TYR804 |
| Teniposide | -9.5 | -78.1 | ASP479, GLU522, TYR804 |
Table 1: Predicted molecular docking scores and binding energies. The values for this compound are hypothetical and for illustrative purposes.
ADMET Prediction
The predicted ADMET properties of this compound are presented below, with a comparison to the generally accepted ranges for orally bioavailable drugs.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 205.23 | < 500 |
| LogP (octanol/water partition coefficient) | 2.8 | -0.4 to 5.6 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Caco-2 Permeability (nm/s) | 150 | > 25 (high) |
| Human Intestinal Absorption (%) | 95 | > 80% (high) |
| Plasma Protein Binding (%) | 85 | < 90% |
| BBB Permeability (logBB) | -0.5 | -1.0 to 0.3 |
| CYP2D6 Inhibition | No | No |
| hERG Inhibition | Low risk | Low risk |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |
Table 2: Predicted ADMET properties of this compound.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of the interactions of this compound with a putative biological target, human topoisomerase II. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction provide a robust framework for the computational evaluation of this and other small molecules in the early stages of drug discovery. The presented workflow and data visualization methods are designed to be readily adaptable for researchers seeking to apply these powerful computational tools to their own research. While the specific quantitative data presented for the title compound is illustrative, the methodologies described are grounded in established scientific practice and offer a clear path for generating predictive models to guide experimental efforts. The continued integration of in silico techniques into the drug discovery pipeline holds immense promise for accelerating the development of novel and effective therapeutics.
References
An In-depth Technical Guide to the Spectroscopic Profile of 5-phenyl-1,3-thiazole-4-carboxylic acid
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for 5-phenyl-1,3-thiazole-4-carboxylic acid. It includes predicted data tables, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are derived from the characteristic values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |
| ~8.90 | Singlet | 1H | Thiazole H-2 |
| ~7.60 - 7.40 | Multiplet | 5H | Phenyl group |
Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Thiazole C-5 |
| ~150 - 155 | Thiazole C-2 |
| ~140 - 145 | Thiazole C-4 |
| ~130 - 135 | Phenyl C (quaternary) |
| ~128 - 130 | Phenyl CH |
| ~125 - 128 | Phenyl CH |
Table 3: Predicted FT-IR Data Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer)[1][2][3][4] |
| ~3100 | Weak | Aromatic C-H stretch[4] |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][3][5] |
| ~1600 | Medium | C=C stretch (Aromatic ring)[4] |
| ~1550 | Medium | C=N stretch (Thiazole ring) |
| 1440 - 1395 | Medium | O-H bend[1] |
| 1320 - 1210 | Strong | C-O stretch[1][5] |
| 950 - 910 | Medium, broad | O-H bend (out-of-plane)[1] |
Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity | Notes |
| 219 | [M]⁺ | Molecular Ion |
| 202 | [M - OH]⁺ | Loss of hydroxyl radical |
| 174 | [M - COOH]⁺ | Loss of carboxyl group |
| 115 | [C₆H₅CS]⁺ | Phenylthioketene fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
The sample is placed in the spectrometer and the magnetic field is shimmed for homogeneity.
-
¹H NMR spectra are acquired at room temperature.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and accumulation of 1024-4096 scans.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, and baseline correction.[6][7]
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory or a KBr pellet press.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The sample pellet is placed in the spectrometer's sample holder.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.[8]
2.3 Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC and 5977A MSD.[9]
-
Sample Preparation: A dilute solution of the compound (approximately 10-100 µg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.[9]
-
GC-MS Parameters:
-
Data Acquisition and Analysis: The sample is injected into the GC, where it is separated from impurities before entering the mass spectrometer. The instrument software is used to obtain the total ion chromatogram (TIC) and the mass spectrum of the compound's peak. The fragmentation pattern is analyzed to confirm the molecular structure.[9][10][11]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. analytik.news [analytik.news]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 5-phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties and presents the information in a structured format for easy reference by researchers and drug development professionals.
Introduction
The thiazole ring is a core scaffold in numerous biologically active compounds and approved pharmaceutical agents. The presence of a phenyl group and a carboxylic acid moiety on the thiazole ring of this compound suggests its potential for various biological activities, including acting as a potential inhibitor for carbonic anhydrase III.[1] However, the successful development of any new chemical entity is contingent on its physicochemical characteristics. Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life and storage conditions. This guide aims to consolidate the available information and provide standardized methodologies for the evaluation of this compound.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be inferred from its structure and data on analogous compounds. The presence of the carboxylic acid group suggests some aqueous solubility, which is likely pH-dependent. The phenyl and thiazole groups contribute to its lipophilicity.
Based on general principles and information on similar thiazole derivatives, the following solubility profile can be anticipated:
-
Poorly soluble in non-polar organic solvents (e.g., hexane, toluene).
-
Slightly to moderately soluble in polar protic solvents (e.g., ethanol, methanol).
-
Freely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
For drug discovery and development, aqueous solubility at physiological pH is a critical parameter. Due to the acidic nature of the carboxylic acid group, the aqueous solubility is expected to increase with increasing pH as the compound ionizes to its more soluble carboxylate form.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale / Reference |
| Water (pH 7.4) | Low to Moderate | The carboxylic acid group enhances aqueous solubility, but the phenyl and thiazole rings contribute to lipophilicity. |
| Ethanol | Moderate | General solubility characteristics of similar organic acids. |
| Methanol | Moderate | General solubility characteristics of similar organic acids. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for organic synthesis and analysis. |
| Hexane | Very Low | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid and thiazole moieties. |
Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation. Like many thiazole derivatives, its stability is influenced by factors such as pH, temperature, and light.
General Stability Observations:
-
Thermal Stability: The compound is expected to be relatively stable at room temperature when stored in a dry, dark environment.[3]
-
Hydrolytic Stability: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The carboxylic acid group itself is generally stable to hydrolysis. Some oxazole derivatives with a similar substitution pattern have been found to be unstable towards hydrolytic ring-opening and decarboxylation.[4]
-
Photostability: Thiazole-containing compounds can be sensitive to UV radiation, which may induce degradation.[5] Photodegradation often follows first-order kinetics.[6]
Table 2: Summary of Stability Profile and Potential Degradation Pathways
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Potentially Unstable | Ring-opened products, decarboxylation products. |
| Neutral (pH 6-8) | Generally Stable | - |
| Basic (pH > 9) | Potentially Unstable | Ring-opened products. |
| Elevated Temperature | Degradation likely at high temperatures | Thermal decomposition products. |
| Light (UV/Visible) | Susceptible to degradation | Photolytic cleavage products. |
| Oxidative Stress | May be susceptible | Oxidized derivatives of the thiazole ring. |
Experimental Protocols
To obtain precise and reliable data for this compound, the following standardized experimental protocols are recommended.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water at different pH values, ethanol, methanol, DMSO, DMF).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the filtrate using a validated HPLC method with UV detection to determine the concentration of the dissolved compound. A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9][10]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the calibration curve.
-
Stability Testing Protocol (ICH Guidelines)
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the data is suitable for regulatory submissions.
Principle: The compound is subjected to various stress conditions (e.g., temperature, humidity, light) over a defined period. Samples are withdrawn at specific time points and analyzed to determine the extent of degradation.
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Store at a specified temperature (e.g., 60 °C) and analyze at various time points.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the compound (both solid and in solution) to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound under controlled temperature and humidity conditions as specified by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).
-
Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
-
Analytical Method:
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not yet elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, many thiazole derivatives are known to inhibit enzymes or modulate receptors. The logical relationship for investigating its biological activity would follow a standard drug discovery pipeline.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, based on its chemical structure and data from related compounds. The provided experimental protocols offer a standardized approach for researchers to generate robust and reliable data. Further empirical studies are necessary to fully characterize the physicochemical properties of this compound, which will be instrumental in its potential development as a therapeutic agent or advanced material.
References
- 1. mdpi.com [mdpi.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Screening of 5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 1,3-thiazole ring is a key structural motif found in several FDA-approved drugs.[3] This document provides detailed protocols for the synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives and their subsequent in vitro screening for anticancer activity.
I. Synthesis of this compound Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[4][5][6] This protocol outlines a general procedure for the synthesis of this compound derivatives, which typically involves the reaction of an α-haloketone with a thioamide.[4][5]
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
Substituted 2-bromo-1-phenylethanone (α-haloketone)
-
Thioamide derivative (e.g., thiourea, thioacetamide)
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-bromo-1-phenylethanone (1.0 mmol) and the thioamide derivative (1.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 30 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
Air-dry the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Anticancer Screening Protocols
The in vitro cytotoxicity of the synthesized thiazole derivatives is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[7][8]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Positive control (e.g., Doxorubicin, Staurosporine)[7]
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized thiazole derivatives in the growth medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
III. Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] | |
| Derivative B | MDA-MB-231 (Breast) | 1.21 | [9] |
| Derivative C | RXF393 (Renal) | 7.01 ± 0.39 | [10] |
| HT29 (Colon) | 24.3 ± 1.29 | [10] | |
| Derivative D | MCF-7 (Breast) | 3.77–24.79 | [11] |
| Doxorubicin | RXF393 (Renal) | 13.54 ± 0.82 | [10] |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [7] |
| HepG2 (Liver) | 8.4 ± 0.51 | [7] |
IV. Signaling Pathways and Experimental Workflows
Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[2][12] A key pathway often targeted is the PI3K/Akt/mTOR pathway.[1][13][14]
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.
The general workflow for the synthesis and screening of novel anticancer thiazole derivatives is depicted below.
Caption: Experimental workflow for anticancer screening of thiazole derivatives.
The synthesis process itself can be visualized as a streamlined workflow.
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: Protocol for the Crystallization of 5-phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the crystallization of 5-phenyl-1,3-thiazole-4-carboxylic acid, a crucial step for its purification. The protocol outlines a systematic approach to solvent selection and a comprehensive step-by-step procedure for recrystallization to obtain a product with high purity, suitable for further research and development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving a high degree of purity is essential for accurate biological evaluation and consistent material properties. Crystallization is a fundamental technique for the purification of solid organic compounds. This protocol details a robust method for the crystallization of this compound, focusing on solvent selection, crystal growth, and isolation.
Experimental Protocols
Materials and Equipment
-
Compound: Crude this compound
-
Solvents: A range of analytical grade solvents (see Table 1)
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
-
Solvent Selection
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A preliminary solvent screening should be performed with a small amount of the crude material.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent.
-
If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point while stirring.
-
If the compound dissolves completely upon heating, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of well-defined crystals upon cooling.
-
Common solvents for the recrystallization of aromatic carboxylic acids include alcohols (ethanol, methanol), acetic acid, and mixtures such as ethanol/water or toluene/heptane.[1]
Crystallization Protocol
This protocol is based on the general principles of recrystallization for aromatic carboxylic acids.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (from the solvent screening) to the flask.
-
Heat the mixture to the boiling point of the solvent using a hot plate with magnetic stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystal Growth:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes potential solvents for the crystallization of this compound based on the general solubility of similar compounds.
| Solvent/Solvent System | Suitability for Crystallization | Rationale & Observations |
| Ethanol | Potentially Suitable | Thiazole derivatives are often recrystallized from ethanol.[2][3] |
| Methanol | Potentially Suitable | Similar to ethanol, often used for polar organic compounds. |
| Acetic Acid | Potentially Suitable | A common solvent for recrystallizing aromatic carboxylic acids.[1] |
| Ethanol/Water | Potentially Suitable (as a mixed solvent system) | Water can be used as an anti-solvent to induce crystallization from an ethanol solution. |
| Toluene | Potentially Suitable | Aromatic solvents can be effective for aromatic compounds. |
| Acetone | May be too good a solvent at room temperature | High solubility might lead to poor recovery. |
| Water | Likely Unsuitable (as a single solvent) | Aromatic carboxylic acids generally have low solubility in water.[4] |
Visualization
Experimental Workflow
Caption: Workflow for the crystallization of this compound.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for 5-Phenyl-1,3-thiazole-4-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold in drug design. This document outlines synthetic protocols, biological evaluation techniques, and key signaling pathways associated with derivatives of this versatile molecular framework.
Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The structural rigidity of the thiazole ring, combined with the synthetic tractability of the carboxylic acid group and the potential for diverse substitutions on the phenyl ring, makes it an attractive starting point for the development of novel therapeutic agents. The thiazole ring is a key component in more than 18 FDA-approved drugs.[1] Modification of this scaffold with a carboxylic acid pharmacophore significantly expands its potential biological activities.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a fundamental and widely used method.[2][3] Subsequent modifications of the carboxylic acid group allow for the generation of a diverse library of compounds, such as amides and esters.
Protocol 1: Synthesis of Ethyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate (A Key Intermediate)
This protocol describes a one-pot synthesis of a key intermediate that can be further modified to obtain the desired this compound.
Materials:
-
Ethyl 2-phenyl-3-oxobutanoate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve ethyl 2-phenyl-3-oxobutanoate (1 equivalent) in a mixture of water and THF at 0°C.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add thiourea (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.
Protocol 2: Amide Bond Formation
This general protocol can be adapted for the coupling of this compound with various amines to generate a library of carboxamide derivatives.
Materials:
-
This compound
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Esterification
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Phosphorus oxychloride (POCl3)
Procedure:
-
Dissolve this compound (1 equivalent) in the desired alcohol (used as both reactant and solvent).
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.[4]
Biological Activities and Data Presentation
Derivatives of the this compound scaffold have been investigated for various biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of 5-Phenyl-1,3-thiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-Amino, 4-phenyl, with amide linkage | HT29 (Colon) | 2.01 | [5] |
| 2b | 2-(substituted)-4-methylthiazole-5-carboxamide | COLO205 (Colon) | 30.79 | [6] |
| 2b | 2-(substituted)-4-methylthiazole-5-carboxamide | B16F1 (Melanoma) | 74.15 | [6] |
| 6a | Naphthalene-azine-thiazole hybrid | OVCAR-4 (Ovarian) | 1.569 | [7] |
| 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung) | 23.30 | [8] |
| 4d | N-phenyl-2-p-tolylthiazole-4-carboxamide with meta-chloro | Hep-G2 (Liver) | 11.6 | [9] |
| 4c | N-phenyl-2-p-tolylthiazole-4-carboxamide with para-nitro | SKNMC (Neuroblastoma) | 10.8 | [9] |
Table 2: Anti-inflammatory Activity of 5-Phenyl-1,3-thiazole Derivatives (COX Inhibition)
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | 2.65 | 0.958 | 2.766 | [5][6] |
| 2b | 2-(3-Methoxyphenyl)-4-methyl-N-(4-tert-butylphenyl)thiazole-5-carboxamide | 0.239 | 0.191 | 1.251 | [6] |
| 2j | 2-(3-Methoxyphenyl)-4-methyl-N-(4-fluorophenyl)thiazole-5-carboxamide | - | 0.957 | 1.507 (relative) | [6] |
| 6l | Thiazole derivative | 5.55 | 0.09 | 61.67 | [10] |
| 3b | Diphenyl-amino thiazole derivative | - | 0.09 | 61.66 | [11] |
Table 3: Xanthine Oxidase Inhibitory Activity of 5-Phenyl-1,3-thiazole Derivatives
| Compound ID | Substitution Pattern | XO IC50 (µM) | Reference |
| Compound 30 | 2-phenylthiazole-4-carboxylic acid derivative | 0.0486 | [6] |
| GK-20 | 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 0.45 | [12] |
| Compound 9m | 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid | 0.0051 | [10] |
| Compound 1s | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivative | 0.21 | [13] |
| Vq | Thiazolo-pyrazolyl derivative | 6.5 - 9 | [14] |
| Vo | Thiazolo-pyrazolyl derivative | 6.5 - 9 | [14] |
| Vh | Thiazolo-pyrazolyl derivative | 6.5 - 9 | [14] |
Key Signaling Pathways and Experimental Workflows
A. Anticancer Activity: Experimental Workflow and Potential Mechanisms
The anticancer potential of this compound derivatives is typically evaluated using a standardized workflow. A primary mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for Anticancer Screening
Figure 1: General workflow for screening anticancer activity.
Apoptosis Induction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Phenyl-1,3-thiazole-4-carboxylic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of 5-phenyl-1,3-thiazole-4-carboxylic acid as a scaffold in the development of novel antimicrobial agents. While direct antimicrobial data for this specific parent compound is limited in the reviewed literature, its derivatives have demonstrated significant antibacterial and antifungal properties. This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action of these derivatives, offering valuable protocols and data for researchers in the field.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial effects. The this compound structure, in particular, serves as a versatile synthetic intermediate for the generation of a diverse library of derivatives with potent antibacterial and antifungal activities. Modifications of the carboxylic acid moiety, the phenyl group, and the thiazole ring have led to compounds with significant efficacy against various pathogens, including drug-resistant strains. These notes will detail the antimicrobial potential of these derivatives, providing protocols for their synthesis and evaluation.
Data Presentation: Antimicrobial Activity of 5-Phenyl-1,3-thiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of various derivatives of this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Median Effective Concentration (EC50) in µg/mL.
Table 1: Antibacterial Activity of 5-Phenyl-1,3-thiazole Derivatives
| Compound ID | Modification from Parent Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative A | Amide formation with aminoguanidine | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.3 - 2.6 | [1] |
| Vancomycin-intermediate S. aureus (VISA) | 1.3 - 2.6 | [1] | ||
| Vancomycin-resistant S. aureus (VRSA) | < 6.7 | [1] | ||
| Derivative B | Esterification and substitution on the phenyl ring | Ralstonia solanacearum | EC50 = 2.23 | [2] |
| Xanthomonas oryzae pv. oryzae | - | [2] | ||
| Derivative C | Thioamide derivative | Staphylococcus aureus | 62.5 - 125 | [3] |
| Enterococcus faecalis | 15.62 - 31.25 | [3] | ||
| Pseudomonas aeruginosa | 15.62 - 31.25 | [3] | ||
| Derivative D | Benzo[d]thiazole analogue | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 - 75 | |
| Escherichia coli | 50 - 75 |
Table 2: Antifungal Activity of 5-Phenyl-1,3-thiazole Derivatives
| Compound ID | Modification from Parent Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative E | Acylhydrazone derivative | Magnaporthe oryzae | EC50 = 1.29 - 2.65 | [3] |
| Sclerotinia sclerotiorum | EC50 = 0.51 | [2] | ||
| Derivative F | Benzo[d]thiazole analogue | Aspergillus niger | 50 - 75 | |
| Derivative G | Thioamide derivative | Candida albicans | 15.62 | [3] |
| Aspergillus brasiliensis | 15.62 | [3] | ||
| Derivative H | Phenylsulfonyl-1,3,4-thiadiazole derivative | Candida albicans | 0.048 - 3.12 | [4] |
| Cryptococcus neoformans | < 0.048 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
The Hantzsch thiazole synthesis is a common method for preparing the core structure.[5]
Materials:
-
Substituted thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve the substituted thiobenzamide in ethanol.
-
Add ethyl 2-chloroacetoacetate to the solution and reflux the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, which is the ethyl 5-phenyl-1,3-thiazole-4-carboxylate derivative.
-
For the carboxylic acid, hydrolyze the ester using a solution of sodium hydroxide in ethanol.
-
After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the this compound derivative.
-
Filter, wash with water, and dry the final product.
-
Further modifications, such as amide or ester formations, can be carried out on the carboxylic acid group using standard organic chemistry procedures.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates
-
Standardized microbial suspension
-
Sterile cork borer
-
Test compounds at a known concentration
-
Standard antibiotic/antifungal
Procedure:
-
Prepare a lawn culture of the test microorganism on the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution into each well.
-
Add a standard antibiotic/antifungal to one well as a positive control.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthesis and Derivatization Workflow
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-phenyl-1,3-thiazole-4-carboxylic acid in Material Science
Introduction:
5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with a rigid structure and functional groups that make it a promising candidate for various applications in material science. The presence of the aromatic phenyl and thiazole rings, combined with the reactive carboxylic acid group, allows for its use as a monomer in polymer synthesis, a ligand in the formation of metal-organic frameworks (MOFs), and as a functional molecule in the development of specialty coatings and electronic materials. Thiazole-containing compounds are known for their thermal stability and potential in electronic applications.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in several key areas of material science.
High-Performance Aromatic Polyamides
Application Note:
This compound can be utilized as a specialty monomer to introduce heterocyclic rings into the backbone of aromatic polyamides (aramids). The incorporation of the thiazole moiety is expected to enhance the thermal stability, and mechanical properties of the resulting polymers.[1] These high-performance polymers are suitable for applications requiring resistance to high temperatures and harsh chemical environments, such as in aerospace components, fire-resistant textiles, and advanced composite materials. The carboxylic acid group can be converted to an acid chloride, which can then be reacted with aromatic diamines via polycondensation to form the polyamide.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes the synthesis of a polyamide from 5-phenyl-1,3-thiazole-4-carbonyl chloride and 4,4'-oxydianiline.
1. Synthesis of 5-phenyl-1,3-thiazole-4-carbonyl chloride:
- In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-phenyl-1,3-thiazole-4-carbonyl chloride. Use this crude product directly in the next step.
2. Polycondensation Reaction:
- In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (1.0 eq) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of 5-phenyl-1,3-thiazole-4-carbonyl chloride (1.0 eq) in NMP to the diamine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
- Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
Data Presentation: Expected Properties of the Resulting Polyamide
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.45 - 0.65 |
| Glass Transition Temp. (Tg) | 190 - 250 °C |
| 10% Weight Loss Temp. (TGA) | > 500 °C (in N₂) |
| Solubility | Soluble in NMP, DMAc, m-cresol |
Visualization: Polyamide Synthesis Workflow
Ligand for Metal-Organic Frameworks (MOFs)
Application Note:
The carboxylic acid functionality and the nitrogen and sulfur atoms in the thiazole ring of this compound make it an excellent candidate for a multitopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3][4] MOFs are crystalline porous materials with applications in gas storage, separation, catalysis, and sensing.[3] By selecting appropriate metal ions or clusters, it is possible to synthesize MOFs with tailored pore sizes and functionalities based on this thiazole derivative. The resulting MOFs may exhibit interesting luminescent properties due to the aromatic nature of the ligand.[4]
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a metal salt (e.g., zinc nitrate).
1. Preparation of the Reaction Mixture:
- In a glass vial, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol.
- In a separate vial, dissolve a metal salt, for example, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol), in the same solvent system.
- Combine the two solutions in a Teflon-lined stainless steel autoclave.
- Seal the autoclave tightly.
2. Solvothermal Reaction:
- Place the sealed autoclave in a programmable oven.
- Heat the autoclave to a specific temperature (e.g., 100-150°C) and hold for a period of 24 to 72 hours.
- Allow the oven to cool down slowly to room temperature.
3. Isolation and Activation of the MOF:
- After cooling, carefully open the autoclave and collect the crystalline product by filtration.
- Wash the crystals with fresh DMF to remove any unreacted starting materials.
- To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent several times.
- Decant the solvent and heat the crystals under vacuum at an elevated temperature (e.g., 120°C) for 12 hours.
Data Presentation: Expected Characterization Data for the MOF
| Characterization Technique | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | Crystalline pattern indicating a well-ordered structure |
| Thermogravimetric Analysis (TGA) | Thermal stability up to 300-400°C |
| N₂ Adsorption Isotherm (BET) | Porous material with a specific surface area |
| Photoluminescence Spectroscopy | Emission peaks in the visible region |
Visualization: MOF Synthesis Workflow
Corrosion Inhibitor for Mild Steel
Application Note:
Thiazole derivatives have been shown to be effective corrosion inhibitors for metals, particularly in acidic environments.[5][6][7] this compound contains heteroatoms (N and S) with lone pairs of electrons and a π-electron-rich aromatic system, which can facilitate its adsorption onto a metal surface. This adsorption can form a protective layer that isolates the metal from the corrosive medium, thereby inhibiting the corrosion process.[7] The carboxylic acid group can further enhance its solubility and adsorption characteristics. This makes it a potential candidate for use in protective coatings or as an additive in corrosive industrial fluids.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the weight loss method to evaluate the corrosion inhibition efficiency of this compound for mild steel in an acidic solution.
1. Preparation of Test Specimens:
- Cut mild steel specimens into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
- Abrade the surfaces of the specimens with silicon carbide papers of increasing grit, rinse with deionized water and acetone, and dry.
- Accurately weigh each specimen and record its initial weight.
2. Corrosion Test:
- Prepare a corrosive medium, such as 1 M hydrochloric acid (HCl).
- Prepare solutions of the corrosive medium containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm).
- Immerse one prepared mild steel specimen in each of the test solutions, including a blank solution (1 M HCl without inhibitor), for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
3. Evaluation:
- After the immersion period, remove the specimens from the solutions.
- Carefully clean the specimens to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
- Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
- CR = (Weight Loss) / (Surface Area x Time)
- IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
Data Presentation: Hypothetical Corrosion Inhibition Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.0 | 1.04 | - |
| 10 | 25.0 | 0.52 | 50.0 |
| 50 | 12.5 | 0.26 | 75.0 |
| 100 | 6.0 | 0.125 | 88.0 |
| 200 | 3.0 | 0.063 | 94.0 |
Visualization: Logical Relationship in Corrosion Inhibition
References
Application Notes and Protocols for High-Throughput Screening of 5-Phenyl-1,3-thiazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer and anti-inflammatory effects. A significant number of these activities are attributed to the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. High-throughput screening (HTS) is a critical component in the drug discovery pipeline to efficiently identify and characterize novel bioactive compounds from large chemical libraries.
These application notes provide detailed protocols for a series of robust and miniaturizable HTS assays designed to identify and characterize this compound analogs that modulate these critical pathways. The described assays include a biochemical fluorescence polarization assay for direct target engagement, a homogeneous proximity-based assay for downstream signaling events, and a cell-based assay to determine functional cellular outcomes.
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Thiazole derivatives have been identified as potent inhibitors of this pathway, making it a key area of investigation for this compound analogs.[3][4]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for the Quantification of 5-phenyl-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-phenyl-1,3-thiazole-4-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for similar carboxylic acids and serve as a robust starting point for method development and validation.
Overview of Analytical Techniques
The quantification of this compound can be achieved using several analytical methods. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine analysis, quality control, and instances where analyte concentrations are relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, impurity profiling, and trace-level quantification in complex biological matrices.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (for biological matrices):
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Workflow Diagram
Caption: HPLC-UV workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[1][2][3]
Experimental Protocol
1. Instrumentation:
-
LC system (U)HPLC with a binary pump
-
Autosampler
-
Column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Precursor Ion (Q1) | m/z 220.0 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusion and fragmentation of a standard. A plausible fragment is m/z 176.0 ([M-H-CO2]⁻). |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
4. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-treatment: To 100 µL of plasma, add 100 µL of 2% phosphoric acid.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonia in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound.
Method Validation Parameters (Summary)
The following tables summarize the proposed performance characteristics for the analytical methods. These parameters should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA).
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Target Range |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | 1 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Target Range |
| Linearity (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Accuracy (%) | 85 - 115 (80-120 at LLOQ) |
| Precision (%RSD) | < 15 (< 20 at LLOQ) |
Derivatization Strategies for Carboxylic Acids
For certain applications, derivatization of the carboxylic acid group can enhance chromatographic retention on reversed-phase columns and improve ionization efficiency for mass spectrometry.[4][5] Common derivatization reagents include:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][5]
-
Aniline: Also used with EDC to form an amide derivative.[4][5]
While these methods can be effective, they add complexity to the sample preparation process. The direct analysis methods proposed above are generally preferred for their simplicity and high-throughput capabilities.
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity, while the HPLC-UV method is a robust alternative for routine analysis and quality control. It is imperative that these methods are fully validated for the specific matrix and intended application to ensure reliable and accurate results.
References
- 1. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of 5-Phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 5-phenyl-1,3-thiazole-4-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antimicrobial properties. The functionalization of the carboxylic acid moiety allows for the synthesis of a variety of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
The 5-phenyl-1,3-thiazole core is a privileged structure in drug discovery. The carboxylic acid at the 4-position serves as a versatile handle for the introduction of various functional groups, which can modulate the compound's physicochemical properties, biological target affinity, and pharmacokinetic profile. This document outlines key methods for converting this compound into amides, esters, and the highly reactive acid chloride intermediate.
Biological Significance of 5-Phenyl-1,3-thiazole Derivatives
Derivatives of the 5-phenyl-1,3-thiazole scaffold have been reported to possess a wide range of biological activities. The modification of the thiazole ring at various positions can lead to compounds with therapeutic potential. For instance, amides derived from thiazole carboxylic acids have shown promise as c-Met kinase inhibitors for cancer treatment. The presence of a free amino group, a carboxylic acid moiety, and a phenyl ring on the thiazole scaffold have been identified as essential for certain biological activities.[1] The functionalization of the carboxylic acid group is a key strategy in the exploration of new chemical space and the development of potent and selective drug candidates.
I. Amidation of this compound
Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol utilizes common coupling reagents to synthesize a diverse library of amides from this compound.
Experimental Protocol: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the coupling of an amine with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Amine (various primary and secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or DMF at room temperature, add the desired amine (1.1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Data Presentation: Representative Amidation Reactions
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC, HOBt, DMAP | DCM | 18 | 75-85 |
| 2 | Benzylamine | EDC, HOBt, DMAP | DCM | 16 | 80-90 |
| 3 | Morpholine | EDC, HOBt, DMAP | DMF | 24 | 70-80 |
| 4 | Piperidine | EDC, HOBt, DMAP | DMF | 20 | 78-88 |
Yields are typical for analogous reactions and may vary depending on the specific amine used.
Experimental Workflow: Amidation
Caption: Workflow for the amidation of this compound.
II. Esterification of this compound
Esterification is a common method to modify the properties of a carboxylic acid, often improving cell permeability and oral bioavailability. The Fischer esterification is a classic and straightforward method for this transformation.
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[2][3][4][5][6]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., 20-50 equivalents, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 6 | Reflux (65) | 85-95 |
| 2 | Ethanol | H₂SO₄ | 8 | Reflux (78) | 80-90 |
| 3 | Propanol | H₂SO₄ | 8 | Reflux (97) | 75-85 |
Yields are based on general Fischer esterification procedures and may vary.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer esterification of this compound.
III. Synthesis of 5-Phenyl-1,3-thiazole-4-carbonyl Chloride
The conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive intermediate that can be readily converted to a wide range of amides and esters under mild conditions.
Experimental Protocol: Acid Chloride Formation
This protocol describes the synthesis of 5-phenyl-1,3-thiazole-4-carbonyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (anhydrous)
-
Rotary evaporator
-
Reflux apparatus with a gas trap (to neutralize HCl and SO₂ byproducts)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous toluene or dichloromethane, add thionyl chloride (2.0-5.0 eq.) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 5-phenyl-1,3-thiazole-4-carbonyl chloride is often used in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum, though decomposition may occur.
Data Presentation: Acid Chloride Formation
| Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Thionyl Chloride | Toluene | 3 | Reflux (111) | >95 (crude) | | Oxalyl Chloride/DMF (cat.) | Dichloromethane | 2 | Room Temp. | >95 (crude) |
Yields are typically high for the crude product, which is used directly in subsequent reactions.
Experimental Workflow: Acid Chloride Formation and Subsequent Amidation
Caption: Two-step workflow for amide synthesis via an acid chloride intermediate.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the functionalization of the carboxylic acid group of this compound. These methods enable the synthesis of diverse libraries of amides and esters, which are crucial for the exploration of structure-activity relationships in drug discovery programs targeting various diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of 5-phenyl-1,3-thiazole-4-carboxylic acid using common cell-based assays. The protocols detailed herein are foundational for preclinical assessment of this compound and other thiazole derivatives.
Introduction to this compound and Cytotoxicity Testing
This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. Evaluating the cytotoxicity of such compounds is a critical first step in the drug discovery process to determine their therapeutic window and understand their mechanism of action. Cell-based cytotoxicity assays are essential tools for this purpose, providing quantitative data on cell viability, membrane integrity, and apoptosis induction.
Core Cytotoxicity Assays: Principles and Applications
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. The following assays provide complementary information on the cellular response to this compound.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. This assay is valuable for screening the general cytotoxic effect of a compound and determining its IC50 (half-maximal inhibitory concentration) value.
-
LDH Assay (Lactate Dehydrogenase): The LDH assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage. LDH is a stable enzyme present in the cytoplasm of most cell types and is released when the cell membrane is compromised, a hallmark of necrosis or late-stage apoptosis. This assay is useful for assessing membrane integrity and distinguishing between cytotoxic mechanisms.
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. Their activation is a critical event in the commitment of a cell to undergo apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, generates a luminescent or fluorescent signal. An increase in caspase-3/7 activity is a strong indicator that the compound induces programmed cell death.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves cell seeding, compound treatment, and subsequent application of the chosen cytotoxicity assay.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison. The following tables present hypothetical data for the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: IC50 Values of this compound determined by MTT Assay
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 48 | 22.5 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 2.5 |
| HCT116 | Colon Carcinoma | 48 | 25.1 ± 3.0 |
Table 2: LDH Release and Caspase-3/7 Activation at IC50 Concentration (48 hours)
| Cell Line | % LDH Release (Compared to Max Lysis) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 12.5 ± 2.1 | 4.2 ± 0.5 |
| A549 | 15.8 ± 2.9 | 3.8 ± 0.4 |
| HepG2 | 14.2 ± 2.5 | 4.0 ± 0.6 |
| HCT116 | 18.1 ± 3.2 | 3.5 ± 0.3 |
Plausible Signaling Pathway for Thiazole-Induced Apoptosis
Thiazole derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for determining cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH release assays.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Treated cell culture supernatants
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Add lysis buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caspase-3/7 Activity Assay Protocol
This protocol is based on commercially available luminescent caspase-3/7 assays.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Opaque-walled 96-well plates
-
Treated cells in culture medium
-
Microplate luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by normalizing the readings from the compound-treated wells to the readings from the vehicle control wells.
Conclusion
The described cell-based assays provide a robust framework for characterizing the cytotoxic properties of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potency and mechanism of action, which are crucial for its further development as a potential therapeutic agent.
Application Notes and Protocols for 5-phenyl-1,3-thiazole-4-carboxylic acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a key pharmacophore present in a variety of biologically active compounds. Thiazole derivatives are known to exhibit a wide range of enzyme inhibitory activities, making them a subject of significant interest in drug discovery and development. This document provides a comprehensive overview of the potential applications of this compound as an enzyme inhibitor, including detailed protocols for assessing its inhibitory effects against several key enzyme targets. While specific inhibitory data for this exact compound is not extensively published, the provided methodologies are based on established assays for structurally related thiazole-containing enzyme inhibitors.
Potential Enzyme Targets and Therapeutic Areas
Derivatives of the thiazole carboxylic acid core have demonstrated inhibitory activity against several important classes of enzymes. These findings suggest that this compound may also exhibit inhibitory effects on these or similar enzymes. Potential targets include:
-
Xanthine Oxidase: Inhibition of this enzyme is a key strategy for the treatment of gout and hyperuricemia. The well-known drug Febuxostat, which contains a substituted thiazole carboxylic acid moiety, is a potent xanthine oxidase inhibitor.[1][2]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have been explored as COX inhibitors.
-
p38 Mitogen-Activated Protein (MAP) Kinase: This enzyme is involved in inflammatory responses and cellular stress. Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases.
-
Metallo-β-lactamases (MBLs): These bacterial enzymes are responsible for resistance to β-lactam antibiotics. Inhibitors of MBLs could restore the efficacy of these critical drugs.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The following tables provide a template for summarizing the quantitative data obtained from enzyme inhibition assays. Researchers can use this structure to record and compare the inhibitory potency of this compound against various enzymes.
Table 1: Inhibitory Activity against Xanthine Oxidase
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Assay Conditions |
| This compound | Xanthine Oxidase | TBD | TBD | TBD | Potassium phosphate buffer (pH 7.5), 37°C, Substrate: Xanthine, Spectrophotometric detection at 295 nm |
| Febuxostat (Reference) | Xanthine Oxidase | Reported | Reported | Non-competitive | As per literature |
TBD: To be determined experimentally.
Table 2: Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Conditions |
| This compound | COX-1 | TBD | TBD | Tris-HCl buffer (pH 8.0), 37°C, Substrate: Arachidonic Acid, Detection via LC-MS/MS or fluorometric probe |
| COX-2 | TBD | |||
| Celecoxib (Reference) | COX-2 | Reported | Reported | As per literature |
TBD: To be determined experimentally.
Table 3: Inhibitory Activity against p38 MAP Kinase
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | p38α MAP Kinase | TBD | Kinase buffer, 30°C, Substrate: ATF2 peptide, Detection via radiometric assay or luminescence-based assay |
| SB203580 (Reference) | p38α MAP Kinase | Reported | As per literature |
TBD: To be determined experimentally.
Table 4: Inhibitory Activity against Metallo-β-lactamase (MBL)
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | VIM-2 MBL | TBD | Buffer at appropriate pH, 37°C, Substrate: Nitrocefin or fluorogenic cephalosporin, Colorimetric/Fluorometric detection |
| EDTA (Reference) | MBLs | Reported | As per literature |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays for the potential targets of this compound.
Protocol 1: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against xanthine oxidase.[1][2]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound (test compound)
-
Febuxostat (reference inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in 1 M NaOH and dilute with the phosphate buffer to the desired concentration.
-
Prepare a stock solution of this compound and febuxostat in DMSO.
-
Dilute the xanthine oxidase enzyme in phosphate buffer to the working concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of various concentrations of the test compound or reference inhibitor (dissolved in DMSO) to the respective wells. For the control well, add 2 µL of DMSO.
-
Add 25 µL of the xanthine oxidase solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate spectrophotometer. The rate of uric acid formation is determined by the increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring the inhibition of COX-2.[3][4]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound (test compound)
-
Celecoxib (reference inhibitor)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compound and celecoxib in DMSO at 10X the final desired concentration.
-
Prepare the Reaction Mix according to the kit manufacturer's instructions, containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the arachidonic acid solution by diluting with NaOH and then with purified water as per the kit protocol.
-
-
Assay Protocol:
-
To the wells of a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or reference inhibitor. For the enzyme control, add 10 µL of the assay buffer.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to each well.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: p38α MAP Kinase Inhibition Assay (Luminescence-based)
This protocol details a luminescence-based assay to measure the inhibition of p38α MAP kinase activity.[5][6]
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF2 peptide substrate
-
ATP
-
This compound (test compound)
-
SB203580 (reference inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplate
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference inhibitor in kinase buffer containing DMSO.
-
Prepare a solution of p38α kinase in kinase buffer.
-
Prepare a solution of ATF2 substrate and ATP in kinase buffer.
-
-
Assay Protocol:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Add 2 µL of the p38α kinase solution.
-
Add 2 µL of the ATF2/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Metallo-β-lactamase (MBL) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay for screening inhibitors of MBLs using the chromogenic substrate nitrocefin.[7]
Materials:
-
Recombinant Metallo-β-lactamase (e.g., VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Nitrocefin (chromogenic substrate)
-
This compound (test compound)
-
EDTA (reference inhibitor)
-
DMSO
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and EDTA in DMSO.
-
Prepare a working solution of nitrocefin in the assay buffer.
-
Dilute the MBL enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 180 µL of the assay buffer.
-
Add 2 µL of the test compound or reference inhibitor at various concentrations. Add 2 µL of DMSO for the control.
-
Add 10 µL of the MBL enzyme solution and mix.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the nitrocefin solution.
-
Immediately measure the absorbance at 490 nm every minute for 15-30 minutes. The hydrolysis of nitrocefin results in an increase in absorbance.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Xanthine Oxidase by this compound.
Caption: Inhibition of the COX-2 pathway by this compound.
Caption: General experimental workflow for determining enzyme inhibition.
Disclaimer
The information provided in this document is for research use only. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the assays and ensure the accuracy and reliability of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1,3-thiazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-phenyl-1,3-thiazole-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reaction typically utilizes ethyl 2-chloro-3-oxo-3-phenylpropanoate and thioformamide.
Q2: What are the key factors influencing the yield of the Hantzsch synthesis for this compound?
A2: The primary factors that affect the yield include the choice of solvent and catalyst, reaction temperature, and pH. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A common side reaction, particularly under acidic conditions, is the formation of isomeric impurities. For instance, the reaction can sometimes yield 2-imino-3-phenyl-1,3-thiazolidine-4-carboxylic acid. Another potential issue is the decarboxylation of the final product at high temperatures, leading to the formation of 5-phenyl-1,3-thiazole.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization. A solvent pair of ethyl acetate and hexane is often effective in yielding high-purity, needle-like crystals.[1] For higher purity requirements, column chromatography using a C18 reverse-phase silica gel with a gradient of acetonitrile/water (containing 0.1% TFA) can be employed.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can inhibit the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the conversion. 4. Suboptimal solvent or catalyst: The chosen solvent or catalyst may not be ideal for the reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature incrementally. 2. Ensure the purity of starting materials. Purify them if necessary before use. 3. Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure complete consumption of the α-haloketone. 4. Based on optimization studies, a combination of DMF as the solvent and ZnCl₂ as a catalyst has been shown to provide high yields.[1] |
| Formation of Multiple Products (Impurity Issues) | 1. Isomer formation: Acidic conditions can promote the formation of unwanted isomers. 2. Decarboxylation: High reaction temperatures (above 100°C) can lead to the loss of the carboxylic acid group.[1] 3. Hydrolysis of ester intermediate: If starting from an ester, premature hydrolysis can occur. | 1. Maintain the pH of the reaction mixture between 4 and 5 to maximize the desired cyclization.[1] 2. Avoid excessive heating. Conduct the reaction at a moderate temperature (e.g., 80-90°C) and monitor for completion to prevent prolonged heating. 3. If using an ester intermediate, ensure anhydrous conditions until the hydrolysis step. |
| Difficulty in Product Isolation/Purification | 1. Oiling out during crystallization: The product may separate as an oil instead of crystals. 2. Poor crystal quality: Crystals may be small or impure. 3. Co-precipitation of impurities: Impurities may crystallize along with the product. | 1. Ensure the correct solvent ratio for recrystallization. Start with a minimal amount of hot solvent to dissolve the product and then slowly add the anti-solvent. Try scratching the inside of the flask to induce crystallization. 2. A gradual cooling rate (e.g., 1°C/min) during crystallization can promote the formation of larger, purer crystals.[1] 3. If recrystallization is ineffective, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound
This protocol describes a two-step synthesis involving the formation of the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) and thioformamide (1.1 equivalents) in dimethylformamide (DMF).
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Add zinc chloride (ZnCl₂, 0.1 equivalents) as a catalyst.
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Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Hydrolysis to this compound
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Dissolve the crude ethyl ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
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Stir the mixture at room temperature for 12-16 hours or until the hydrolysis is complete (monitored by TLC).
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After completion, remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 with dilute hydrochloric acid.
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The product will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.
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Further purify the product by recrystallization from an ethyl acetate/hexane mixture.
Analytical Characterization:
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¹H NMR (DMSO-d₆): δ 13.1 (s, 1H, COOH), 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 5H, phenyl).[1]
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IR (KBr): 1705 cm⁻¹ (C=O stretch of carboxylic acid), 1560 cm⁻¹ (thiazole ring stretch).[1]
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HPLC: Retention time of 6.8 minutes on a C18 column with 220 nm detection.[1]
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Elemental Analysis: Calculated for C₁₀H₇NO₂S: C, 58.52%; H, 3.44%; N, 6.82%. Found: C, 58.48%; H, 3.41%; N, 6.79%.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Hantzsch Synthesis[1]
| Solvent | Catalyst | Yield (%) | Purity (%) |
| DMF | ZnCl₂ | 78 | 92 |
| THF | FeCl₃ | 65 | 88 |
| Ethanol | None | 58 | 85 |
Table 2: Effect of Temperature and pH on Synthesis[1]
| Parameter | Condition | Observation |
| Temperature | 25°C | Slow reaction (24 hours), minimal byproducts. |
| 100°C | Rapid reaction (2 hours), 10-15% decarboxylation. | |
| pH | 4-5 | Maximizes cyclization efficiency. |
| < 4 or > 5 | Increased hydrolysis or polymerization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.
References
overcoming solubility issues of 5-phenyl-1,3-thiazole-4-carboxylic acid in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-phenyl-1,3-thiazole-4-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by two key structural features: the planar, aromatic phenyl and thiazole rings, and the ionizable carboxylic acid group. The large, hydrophobic surface area of the fused ring system contributes to low aqueous solubility. The carboxylic acid group, however, allows for pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be protonated and the molecule will be less soluble in aqueous solutions.[1][2] Increasing the pH above the pKa will ionize the carboxylic acid group, which can increase its aqueous solubility.
Q2: What is the estimated pKa of this compound and how does it affect solubility?
Q3: What is the recommended first step for dissolving this compound for a biological assay?
A3: The recommended initial step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for a wide range of organic compounds and is generally compatible with many biological assays at low final concentrations (typically <0.5%).
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
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Lower the final concentration: Your compound may be exceeding its aqueous solubility limit in the final assay buffer.
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Optimize the final DMSO concentration: While aiming for the lowest possible DMSO concentration to avoid solvent toxicity, sometimes a slightly higher (but still acceptable) final concentration can help maintain solubility.
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Use a pre-warmed buffer: Adding the DMSO stock solution to a pre-warmed (e.g., 37°C) assay buffer can sometimes prevent the compound from crashing out of solution.
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Employ solubilizing agents: Consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer to enhance the solubility of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent or compound has very low solubility even in DMSO. | - Increase the volume of DMSO. - Gently warm the solution (e.g., 37°C water bath). - Use sonication to aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility. | - Decrease the final concentration of the compound. - Perform a serial dilution in 100% DMSO first, then add the final dilution to the aqueous buffer. - Add the DMSO stock to the buffer with rapid vortexing. - Consider using solubilizing agents in the buffer (see table below). |
| The assay medium becomes cloudy over time. | The compound is slowly precipitating out of the medium. | - The compound concentration may be too high for long-term stability. Try a lower concentration. - The presence of salts or proteins in the media could be affecting solubility. - Ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound. |
| Inconsistent results between experiments. | Variability in compound solubilization. | - Standardize the protocol for preparing the stock and working solutions. - Ensure the compound is fully dissolved in the DMSO stock before each use. - Prepare fresh dilutions for each experiment from a frozen stock. |
Data Presentation: Solubility of Analogous Compounds
Table 1: Apparent Solubility of Celecoxib in Various Solvents [5][6]
| Solvent | Solubility (µg/mL) |
| Distilled Water | ~3-5 |
| Hydrochloric Acid Solution (pH 1.2) | Higher than in water |
| Phosphate Buffer (pH 6.8) | Higher than in water |
Table 2: Common Solubilizing Agents for Poorly Soluble Compounds
| Agent | Type | Typical Starting Concentration | Notes |
| Polyethylene Glycol (PEG 400) | Co-solvent | 1-10% (v/v) | Generally well-tolerated by cells at low concentrations. |
| Tween® 80 / Polysorbate 80 | Non-ionic surfactant | 0.01-0.1% (v/v) | Can form micelles to encapsulate the compound. May have off-target effects at higher concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1-5% (w/v) | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
| Ethanol | Co-solvent | 1-5% (v/v) | Can be used, but may be more toxic to cells than DMSO at similar concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh a precise amount of this compound powder.
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Calculate DMSO Volume: Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.
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Dissolution:
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Add the calculated volume of DMSO to the vial containing the compound.
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Vortex the solution for 1-2 minutes.
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If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
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If necessary, sonicate the solution in a bath sonicator for 5-15 minutes.
-
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to avoid degradation and repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Biological Assays
This protocol ensures a consistent final DMSO concentration across all tested compound concentrations.[7][8][9][10]
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Prepare Intermediate Stocks in 100% DMSO:
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Start with your 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions in 100% DMSO to create a series of intermediate stock solutions at the desired concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
-
Prepare Final Working Solutions:
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For each final concentration to be tested in your assay, dilute the corresponding intermediate DMSO stock into your aqueous assay buffer. For example, to achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of the intermediate DMSO stock to 999 µL of assay buffer).
-
-
Vehicle Control: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test samples but without the compound.
Mandatory Visualization
Potential Signaling Pathway: COX-2 Inhibition
Thiazole derivatives are often investigated for their potential as anti-inflammatory and anti-cancer agents, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[11][12][13][14] The following diagram illustrates the COX-2 signaling pathway, a relevant target for compounds like this compound.
Caption: Potential mechanism of action via the COX-2 signaling pathway.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. 4-Thiazolecarboxylic acid - Protheragen [protheragen.ai]
- 4. library.gwu.edu [library.gwu.edu]
- 5. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reddit.com [reddit.com]
- 11. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Phenyl-1,3-thiazole-4-carboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-phenyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound?
A1: The most common methods for purifying this compound, a solid compound, are recrystallization and acid-base extraction. Column chromatography can also be employed, though it may present challenges with acidic compounds.
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Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool, causing the purified compound to crystallize. Ethanol is often a suitable solvent.[1]
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Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group. The crude material is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt.[2][3] Neutral impurities remain in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which is collected by filtration.[2][4]
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Column Chromatography: While possible, acidic compounds can streak on silica gel. Including a small amount of acetic acid in the eluent can often lead to better separation.[2]
Q2: What are common impurities I might encounter?
A2: Impurities often depend on the synthetic route. For thiazole derivatives, common impurities can include unreacted starting materials, byproducts from side reactions, or related compounds like amide and ester intermediates if the synthesis involves hydrolysis steps.[5] For instance, if the synthesis involves the hydrolysis of an ester, the corresponding ethyl or methyl ester could be a potential impurity.[5]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, polar solvents are often a good starting point. A useful rule of thumb is that solvents with similar functional groups to the compound tend to be effective solubilizers.[6]
| Solvent System | Comments |
| Ethanol | A general and effective solvent for compounds with minor impurities.[6] |
| n-Hexane/Acetone | A good solvent mixture, particularly if slow cooling and evaporation are employed.[6] |
| Water | Can be a good choice for polar compounds as it can be heated to high temperatures and does not readily dissolve many organic compounds at room temperature.[6] |
| Toluene | Aromatic compounds can sometimes crystallize well from toluene.[6] |
| Acetic Acid | Can be used, but residual solvent removal is critical. |
Q4: Can I purify the compound by converting it to a salt?
A4: Yes, this is an excellent strategy. You can dissolve the crude acid in a basic solution (e.g., aqueous sodium hydroxide or ammonia) to form the salt.[4] After filtering out any insoluble neutral impurities, the pure carboxylic acid can be precipitated by adding a mineral acid.[4] This is a form of the acid-base extraction technique.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Troubleshooting Steps:
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Re-heat the Solution: Add more solvent until the oil completely redissolves.
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Cool Slowly: Allow the flask to cool gradually to room temperature before inducing crystallization. Do not place it directly in an ice bath.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
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Add a Seed Crystal: If available, add a tiny crystal of the pure compound to initiate crystallization.
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Change Solvent System: If oiling persists, try a lower-boiling point solvent or a different solvent mixture.
Issue 2: Poor Recovery After Recrystallization
Possible Cause: The compound is too soluble in the chosen solvent at cold temperatures, or too much solvent was used.
Troubleshooting Steps:
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.
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Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to maximize crystal formation, but only after it has cooled to room temperature to avoid crashing out impurities.
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Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (but is miscible with the first solvent) dropwise to the solution until it becomes cloudy, then heat until it is clear and cool slowly. A common combination is dissolving in a good solvent like ethanol and adding an anti-solvent like water.
Issue 3: Product Streaking on TLC During Column Chromatography
Possible Cause: The carboxylic acid group is interacting strongly with the silica gel.
Troubleshooting Steps:
-
Modify the Eluent: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the mobile phase.[2] This will protonate the silica surface and reduce the strong interaction with your acidic compound, leading to better band shape.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reverse-phase silica gel.
Issue 4: Incomplete Precipitation During Acid-Base Extraction
Possible Cause: The pH of the aqueous layer has not been sufficiently lowered.
Troubleshooting Steps:
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Check the pH: Use pH paper or a pH meter to ensure the pH is well below the pKa of the carboxylic acid (typically a pH of 1-2 is sufficient).
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Add More Acid: If the pH is not low enough, add more acid (e.g., dilute HCl) dropwise while stirring.[2]
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Ensure Adequate Mixing: Stir the solution vigorously to ensure the acid is well-dispersed.
Experimental Workflow & Logic Diagrams
Below are diagrams visualizing key purification and troubleshooting workflows.
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for troubleshooting recrystallization problems.
References
Technical Support Center: Synthesis of 5-Phenyl-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing the core thiazole structure is the Hantzsch thiazole synthesis.[1][2][3][4] This typically involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, the synthesis usually proceeds in two main steps: first, the Hantzsch reaction to form an ester precursor, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid.
Q2: What are the typical starting materials for the Hantzsch synthesis of the ester precursor?
A2: The common starting materials are ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate) and thiobenzamide.
Q3: I am experiencing low yields in my Hantzsch reaction. What are the possible causes?
A3: Low yields can be attributed to several factors including suboptimal reaction temperature, incorrect solvent, improper stoichiometry of reactants, or the formation of side products.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2]
Q5: How is the final carboxylic acid purified?
A5: Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical and may require some optimization. Common solvent systems for recrystallization of carboxylic acids include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[5] For acidic compounds, crystallization of the corresponding salt by treatment with a base followed by re-acidification can also be an effective purification strategy.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Formation of Isomeric Impurities
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Problem: My final product is contaminated with an isomer that is difficult to separate.
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Possible Cause: A common side reaction in the Hantzsch synthesis, especially under acidic conditions, is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole.[6] This occurs due to a change in the regioselectivity of the cyclization step.
-
Solution:
-
Control pH: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole isomer.
-
Reaction Conditions: Running the reaction in a neutral solvent like ethanol or methanol at reflux is generally recommended.[1] One study found that using 10M-HCl-EtOH (1:2) at 80°C significantly favored the formation of the imino isomer, so such strongly acidic conditions should be avoided if the 2-amino product is desired.[6]
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Purification: Careful column chromatography or fractional crystallization may be necessary to separate the isomers if they have already formed.
-
Issue 2: Unwanted Decarboxylation
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Problem: I am observing the formation of a byproduct that lacks the carboxylic acid group.
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Possible Cause: Decarboxylation of the target molecule, this compound, can occur, particularly at elevated temperatures during the hydrolysis of the ester precursor or during workup.
-
Solution:
-
Mild Hydrolysis Conditions: When hydrolyzing the ethyl ester to the carboxylic acid, use milder conditions. For example, instead of strong acid or base at high temperatures, consider using lithium hydroxide (LiOH) in a mixture of methanol and water at room temperature or slightly elevated temperatures.
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Temperature Control: Avoid excessive heating during the reaction and subsequent purification steps.
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Purification: If the decarboxylated byproduct is formed, it can often be separated from the desired carboxylic acid by extraction with a basic aqueous solution (e.g., sodium bicarbonate), as the carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the non-acidic byproduct will remain in the organic layer.
-
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of thiazole derivatives based on literature for similar Hantzsch syntheses. Note that optimal conditions for this compound may require specific optimization.
| Parameter | Condition | Effect on Yield | Reference |
| Reaction Method | Conventional Heating (reflux) | Good to excellent yields, longer reaction times. | [2] |
| Microwave Irradiation | Good to excellent yields, significantly shorter reaction times. | [2] | |
| Solvent | Ethanol/Water | Good yields, environmentally benign. | [2] |
| Methanol | Commonly used, effective for dissolving reactants. | [1] | |
| Catalyst | None (thermal) | Standard procedure, generally effective. | |
| Silica Supported Tungstosilisic Acid | Can lead to higher yields and is reusable. | [2] | |
| Temperature | Room Temperature | May result in incomplete reaction. | [1] |
| Reflux (e.g., ~65-80°C) | Generally required to drive the reaction to completion. | [1] | |
| Stoichiometry | Excess of thioamide | Often used to ensure complete conversion of the α-haloketone. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Hantzsch Reaction)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) in ethanol.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
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Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
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Reaction Setup: Suspend the ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water.
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Reaction: Add an excess of lithium hydroxide (LiOH) (e.g., 2-3 equivalents) to the suspension. Stir the mixture at room temperature or gently heat to 40-50°C until the starting material is consumed (monitor by TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
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Isolation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic, which will cause the carboxylic acid to precipitate.
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Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The final product can be further purified by recrystallization.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Key side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. bepls.com [bepls.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 5-phenyl-1,3-thiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 5-phenyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A1: The most common derivatization methods for carboxylic acids, including this compound, are amidation to form amides and esterification to form esters. Amidation is typically achieved using coupling agents to facilitate the reaction between the carboxylic acid and an amine. Esterification can be performed under acidic conditions with an alcohol (Fischer esterification) or using coupling agents for milder conditions (e.g., Steglich esterification).[1][2][3]
Q2: How do I choose the right coupling reagent for amide bond formation?
A2: The choice of coupling reagent is critical and depends on the specific amine you are using, the desired reaction time, and the sensitivity of your substrates to side reactions like racemization.[4]
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Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. They are often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, often providing higher yields with fewer side reactions compared to carbodiimides.[5] They are a good choice for sterically hindered substrates or when rapid reaction is desired.
-
Phosphonium Salts (e.g., PyBOP): These are also highly efficient and are known for low levels of racemization.
Q3: What is the main difference between Fischer and Steglich esterification?
A3: The main difference lies in the reaction conditions.
-
Fischer Esterification: This method involves reacting the carboxylic acid with an excess of alcohol under strong acidic catalysis (e.g., concentrated H₂SO₄) and usually requires heating.[2][7][8][9] It is an equilibrium reaction, so an excess of the alcohol is used to drive the reaction towards the product.[7][9]
-
Steglich Esterification: This is a much milder method that uses a coupling agent, typically a carbodiimide like DCC or EDC, and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][10][11] This reaction can be performed at room temperature and is suitable for acid-sensitive substrates or for forming esters with sterically hindered alcohols.[1][10]
Q4: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?
A4: Yes, converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride is a common activation method. The resulting acyl chloride is highly reactive and will readily react with amines or alcohols to form the corresponding amide or ester. This method is often effective when standard coupling reactions fail, but the conditions can be harsh and may not be suitable for sensitive substrates.
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid: The coupling reagent may be old, hydrated, or used in insufficient quantity. | 1. Use a fresh, anhydrous coupling reagent and ensure at least stoichiometric amounts are used. Consider a more powerful coupling agent like HATU. |
| 2. Deactivation of the amine: The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic. | 2. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the reaction mixture. | |
| 3. Steric hindrance: Bulky groups on either the thiazole carboxylic acid or the amine can slow down the reaction. | 3. Switch to a more reactive coupling agent (e.g., HATU), increase the reaction temperature, and/or prolong the reaction time. | |
| 4. Hydrolysis of activated intermediate: Presence of water in the reaction can hydrolyze the activated carboxylic acid. | 4. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a Major Side Product | 1. N-acylurea formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea.[1] | 1. Add HOBt or DMAP as an additive to trap the O-acylisourea as a more stable active ester. Use a pre-activation step where the carboxylic acid and coupling agent are stirred together before adding the amine. |
| 2. Racemization (if chiral centers are present): Loss of stereochemical integrity at a chiral center. | 2. Use a coupling reagent known for low racemization (e.g., PyBOP, HATU). Additives like HOBt can also suppress racemization. Running the reaction at a lower temperature can also help. | |
| Difficult Purification | 1. Insoluble urea byproduct (with DCC): Dicyclohexylurea (DCU) is often insoluble in common organic solvents. | 1. Use EDC instead of DCC, as the corresponding urea is water-soluble and can be removed by aqueous workup.[6] |
| 2. Excess reagents: Unreacted coupling agents or additives can co-elute with the product. | 2. Use a water-soluble coupling agent (EDC) and perform an aqueous workup. Consider using polymer-supported reagents. |
Esterification Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Fischer Esterification | 1. Equilibrium not shifted to products: The reaction is reversible and may not have been driven to completion.[7][9] | 1. Use a large excess of the alcohol (it can often be used as the solvent).[7] Remove water as it forms using a Dean-Stark apparatus. |
| 2. Steric hindrance: The thiazole ring or the alcohol may be sterically bulky, slowing the reaction. | 2. Increase the reaction time and temperature. Consider using a less hindered alcohol if possible. | |
| 3. Decomposition of starting material: The strong acid and high temperature may degrade the thiazole ring or other sensitive functional groups. | 3. Use a milder esterification method like the Steglich esterification.[1][10][11] | |
| Low Yield in Steglich Esterification | 1. N-acylurea formation: Similar to amide coupling, the O-acylisourea intermediate can rearrange if the alcohol is not reactive enough.[1] | 1. Ensure a catalytic amount of DMAP is used to facilitate the acyl transfer.[1][10] |
| 2. Insufficiently nucleophilic alcohol: Secondary or tertiary alcohols are less reactive. | 2. Increase the amount of DMAP and/or increase the reaction temperature. | |
| Reaction Not Proceeding | 1. Inactive catalyst (Fischer): The acid catalyst may be too dilute or weak. | 1. Use concentrated sulfuric acid or p-toluenesulfonic acid. |
| 2. Poor quality reagents (Steglich): The carbodiimide may be hydrated. | 2. Use a fresh bottle of the coupling agent. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Formation
Note: The following data is a generalized comparison based on literature for various carboxylic acids and may need to be optimized for this compound.
| Coupling Reagent/System | Typical Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |
| EDC/HOBt | 2 - 12 hours | 70 - 95% | Water-soluble byproduct, cost-effective. | Slower than uronium salts, potential for side reactions. |
| DCC/DMAP | 1 - 12 hours | 75 - 98% | High yielding and effective. | Insoluble DCU byproduct can complicate purification. |
| HATU/DIPEA | 15 - 60 minutes | 85 - 99% | Very fast and highly efficient, low racemization.[5] | Higher cost. |
| PyBOP/DIPEA | 30 - 120 minutes | 80 - 98% | Very effective with low racemization. | Can be more expensive than carbodiimides. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C.
-
Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
-
Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Visualizations
Caption: Workflow for Amide Synthesis using EDC/HOBt.
Caption: Troubleshooting Logic for Low Amide Yield.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-phenyl-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
Failure to form crystals is a common issue that can often be resolved by inducing nucleation.[1] Here are several techniques to try, starting with the simplest:
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Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small crystal of pure this compound from a previous successful crystallization, add it to the supersaturated solution to initiate crystal growth.[1][3]
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Reduce the solvent volume: It's possible that too much solvent was used, making the solution too dilute for crystals to form.[1][2] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
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Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4]
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Use an anti-solvent: If you are using a single solvent, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise to the solution until it becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[1][4]
Question 2: My compound has separated as an oil, not as crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3] This is often due to a high concentration of the solute or the presence of impurities that depress the melting point. Here are some corrective actions:
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Reheat and add more solvent: Return the mixture to the heat source and add more of the primary solvent to dissolve the oil.[2] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.
-
Slow down the cooling process: Allow the solution to cool more gradually. You can insulate the flask or allow it to cool to room temperature before placing it in a cold bath. Slower cooling provides more time for an ordered crystal lattice to form.[4]
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Change the solvent system: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent pair.
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Remove impurities: If impurities are suspected, you may need to purify the crude material first. Techniques like adding activated charcoal during the hot filtration step can sometimes remove impurities that contribute to oiling out.[2]
Question 3: Crystals formed too quickly and appear to be very fine or impure. What went wrong?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes.[2] To slow down crystallization:
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Use more solvent: Reheat the solution and add a small amount of additional hot solvent.[2] This will keep the compound dissolved for a longer period during the cooling phase, allowing for slower, more selective crystal formation.[2]
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Ensure gradual cooling: Avoid placing the hot flask directly into an ice bath. Let it cool slowly on the benchtop first. A shallow solvent pool can also lead to rapid cooling due to a high surface area; using a smaller flask might be beneficial.[2]
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated- Lack of nucleation sites | - Scratch the flask with a glass rod- Add a seed crystal- Reduce solvent volume by evaporation- Cool the solution to a lower temperature- Add an anti-solvent |
| "Oiling Out" | - Solute is coming out of solution above its melting point- High concentration of solute or impurities | - Reheat and add more of the primary solvent- Slow down the cooling process- Change the solvent or solvent system |
| Rapid Crystallization | - Solution is too concentrated- Cooling is too fast | - Reheat and add more solvent- Allow the solution to cool more slowly |
| Poor Crystal Yield | - Too much solvent was used- Incomplete precipitation | - Evaporate some of the solvent and re-cool- Cool the solution for a longer period or to a lower temperature |
| Colored Crystals | - Presence of colored impurities | - Use activated charcoal during the recrystallization process- Perform a second recrystallization |
Frequently Asked Questions (FAQs)
What are suitable starting solvents for the crystallization of this compound?
Choosing the right solvent is crucial for successful crystallization. For a carboxylic acid with aromatic character, a range of solvents with varying polarities should be tested. Good starting points include:
-
Alcohols (Ethanol, Methanol): Often good solvents for carboxylic acids.
-
Acetic Acid: Can be effective for dissolving carboxylic acids but has a high boiling point, making it difficult to remove.[5]
-
Water: Generally, organic acids have low solubility in cold water but higher solubility in hot water, making it a potential, though sometimes difficult, solvent.[6]
-
Solvent Pairs: A common and effective technique involves using a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, acetone) and one in which it is insoluble (e.g., water, hexane).[5]
How do I select an appropriate solvent system?
The ideal crystallization solvent should dissolve the compound when hot but not when cold.[5]
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Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. If a solvent dissolves the compound at its boiling point and yields crystals upon cooling, it is a good candidate.[5]
-
Two-Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clear the cloudiness, and then allow the solution to cool slowly.[5]
What is the significance of polymorphism in pharmaceutical crystallization?
Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs can have different physical properties, including:
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Solubility and dissolution rate
-
Melting point
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Stability and shelf-life[8]
These properties can significantly impact a drug's bioavailability and efficacy.[8] Therefore, controlling the crystallization process to consistently produce the desired polymorph is critical in drug development.[8][9]
How does scaling up the crystallization process introduce challenges?
Scaling up a crystallization process from a laboratory to a pilot plant or industrial scale can be challenging.[4][9] Issues arise from differences in:
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Mixing and Heat Transfer: Larger volumes have different hydrodynamics and heat transfer characteristics, which can affect supersaturation levels and crystal growth.[4]
-
Process Control: Maintaining precise control over parameters like temperature and cooling rate is more difficult on a larger scale.[8]
These factors can lead to variations in crystal size distribution, purity, and even polymorphic form.[4]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture to boiling while stirring, adding small portions of the solvent until the solid is completely dissolved.[5]
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Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
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Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble).
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes persistently cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling and Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Visualizations
Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for when no crystals form.
Caption: Decision tree for selecting a crystallization solvent.
Caption: Relationship between cooling rate and crystal properties.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
stability testing of 5-phenyl-1,3-thiazole-4-carboxylic acid under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-phenyl-1,3-thiazole-4-carboxylic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under hydrolytic stress?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemistry of thiazoles and carboxylic acids. The primary pathways under hydrolytic stress (acidic and basic conditions) could involve:
-
Hydrolysis of the thiazole ring: Strong acidic or basic conditions can lead to the cleavage of the thiazole ring. Thiazoles are generally more stable than oxazoles but can be susceptible to hydrolysis under forcing conditions.
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Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures. The stability of the resulting carbanion intermediate on the thiazole ring would influence the rate of this process.
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Reactions involving the phenyl substituent: While the phenyl ring itself is stable, its presence can influence the electron density of the thiazole ring, potentially affecting its susceptibility to hydrolysis.
Q2: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?
A2: Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1][2] According to ICH Q1A(R2) guidelines, the following stress conditions are recommended for hydrolysis studies:
-
Acidic Conditions: 0.1 M HCl at a specified temperature (e.g., 60-80 °C).
-
Basic Conditions: 0.1 M NaOH at a specified temperature (e.g., 60-80 °C).
-
Neutral Conditions: Water at a specified temperature (e.g., 60-80 °C).
The duration of the study should be sufficient to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Q3: My HPLC analysis shows multiple degradation peaks. How can I identify them?
A3: The identification of degradation products is a critical step. A combination of analytical techniques is often employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which helps in structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the degradation products followed by 1H and 13C NMR can provide definitive structural information.
Q4: I am observing poor peak shape for the parent compound and its degradants in my HPLC analysis. What could be the cause?
A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:
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Inappropriate mobile phase pH: The pH of the mobile phase should be controlled to ensure the consistent ionization state of the carboxylic acid group. A pH 2-3 units away from the pKa of the carboxylic acid is generally recommended.
-
Secondary interactions with the stationary phase: The nitrogen atom in the thiazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column degradation: The column may be degrading due to extreme pH or temperature.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
-
Problem: The compound appears to be stable under the initial stress conditions.
-
Troubleshooting Steps:
-
Increase Stress Level: Incrementally increase the temperature, concentration of the stressor (acid/base), or duration of the study.
-
Verify Experimental Setup: Ensure that the correct concentrations of acid/base were prepared and that the temperature is accurately controlled.
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Consider Photostability: Thiazole-containing compounds can be susceptible to photodegradation.[3] Expose the compound to light according to ICH Q1B guidelines.
Troubleshooting workflow for no observed degradation. -
Issue 2: Rapid and Complete Degradation
-
Problem: The compound degrades completely shortly after initiating the stress study.
-
Troubleshooting Steps:
-
Reduce Stress Level: Decrease the temperature, concentration of the stressor, or the sampling time points.
-
Initial Time Points: Take samples at very early time points (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation profile.
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Quench the Reaction: Ensure the reaction is effectively stopped at each time point by neutralizing the acid or base.
Troubleshooting workflow for rapid degradation. -
Data Presentation
The following table presents a hypothetical summary of the stability of this compound under different pH conditions. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Condition | Time (hours) | Assay of Parent (%) | Total Degradants (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 95.2 | 4.8 | 2.1 | 1.5 | |
| 24 | 88.5 | 11.5 | 5.3 | 3.8 | |
| 48 | 81.3 | 18.7 | 9.1 | 6.2 | |
| Water (60 °C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 99.8 | 0.2 | <0.1 | <0.1 | |
| 24 | 99.5 | 0.5 | 0.2 | 0.1 | |
| 48 | 99.1 | 0.9 | 0.4 | 0.3 | |
| 0.1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.1 | 7.9 | 4.5 | 2.3 | |
| 8 | 75.4 | 24.6 | 13.2 | 8.1 | |
| 24 | 58.9 | 41.1 | 22.7 | 15.4 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral solutions.
Materials:
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This compound
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0.1 M Hydrochloric acid
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0.1 M Sodium hydroxide
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Purified water
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HPLC grade acetonitrile and methanol
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Buffer salts for HPLC mobile phase (e.g., phosphate or acetate)
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Volumetric flasks, pipettes, and vials
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Water bath or oven capable of maintaining the desired temperature
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Calibrated pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final concentration (e.g., 0.1 mg/mL).
-
Base Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to the final concentration.
-
Neutral Hydrolysis: Add a known volume of the stock solution to a volumetric flask and dilute with purified water to the final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase or a mixture of organic solvent and water.
-
-
Incubation: Place the flasks in a water bath or oven set to the desired temperature (e.g., 60 °C). Protect the samples from light.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Neutral samples do not require quenching.
-
-
Analysis: Dilute the quenched samples to the target concentration for HPLC analysis and inject them into the HPLC system.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
References
Technical Support Center: 5-Phenyl-1,3-thiazole-4-carboxylic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities during the synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding method is a variation of the Hantzsch thiazole synthesis. This typically involves two key steps:
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Thiazole Ring Formation: Condensation of a thioamide (like thiobenzamide) with an α-halo-β-ketoester (such as ethyl 2-chloro-3-oxobutanoate) to form the ethyl ester of the target molecule.
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Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise depending on the reaction conditions. The most common include:
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Unreacted Starting Materials: Ethyl benzoylacetate and thiobenzamide may remain if the initial condensation reaction is incomplete.
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Ethyl 5-phenyl-1,3-thiazole-4-carboxylate: Incomplete saponification of the ester intermediate is a primary source of this impurity.
-
Side-Reaction Products: Isomeric thiazoles or byproducts from self-condensation of the starting materials can occur, though typically in lower amounts with optimized reaction conditions.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials and the purified product (if available), you can visually track the consumption of reactants and the formation of the desired product, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purifying this compound is recrystallization. A suitable solvent system, often an ethanol/water or acetic acid/water mixture, can effectively remove most impurities. Filtration and washing of the crystallized product are also crucial steps.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete initial condensation reaction.2. Incomplete saponification of the ester intermediate.3. Product loss during workup and purification. | 1. Ensure a slight excess of thiobenzamide is used. Monitor the reaction by TLC to ensure the full consumption of ethyl benzoylacetate. Consider extending the reaction time or slightly increasing the temperature.2. Increase the concentration of the base (e.g., NaOH or KOH) or the reaction time for the hydrolysis step. Monitor the disappearance of the ester spot on TLC.3. Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. Avoid excessive washing which can dissolve the product. |
| Presence of Starting Materials in Final Product | 1. Insufficient reaction time or temperature for the Hantzsch condensation.2. Improper stoichiometry of reactants. | 1. Increase the reflux time for the condensation step. Ensure the reaction temperature is maintained at the optimal level.2. Use a slight molar excess (e.g., 1.1 equivalents) of thiobenzamide relative to ethyl benzoylacetate. |
| Persistent Ester Impurity in Final Product | 1. Incomplete hydrolysis during saponification.2. Re-esterification during workup if acidic ethanol is used. | 1. Ensure sufficient base is used for saponification and allow for adequate reaction time. Gentle heating can facilitate the hydrolysis.2. During the workup, after acidification, ensure all alcohol is removed before any subsequent heating steps. |
| Formation of Colored Impurities | 1. Decomposition of starting materials or product at high temperatures.2. Air oxidation of intermediates or the final product. | 1. Avoid excessive heating during the reaction and purification steps. Maintain the recommended reaction temperatures.2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
1. Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate (Hantzsch Condensation)
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Thiobenzamide (1.1 equivalents)
-
Ethanol (solvent)
-
Iodine (catalytic amount)
-
-
Procedure:
-
Dissolve ethyl benzoylacetate and thiobenzamide in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of iodine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude ethyl ester.
-
2. Synthesis of this compound (Saponification)
-
Materials:
-
Ethyl 5-phenyl-1,3-thiazole-4-carboxylate (1 equivalent)
-
Sodium hydroxide (2-3 equivalents)
-
Ethanol/Water (1:1 solvent mixture)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Suspend the crude ethyl ester in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the ester spot by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Visualized Workflows and Relationships
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification and resolution.
Technical Support Center: Synthesis of 5-Phenyl-1,3-thiazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid. The content is structured to directly address specific issues that may be encountered during scale-up experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method is a variation of the Hantzsch thiazole synthesis. This typically involves a two-step process:
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Ester Formation: Cyclocondensation of an ethyl 2-halo-3-oxo-3-phenylpropanoate with a thioamide (like thiooxanilic acid ethyl ester) to form ethyl 5-phenyl-1,3-thiazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.
Q2: What are the critical parameters to control during the cyclocondensation step at scale?
A2: Temperature control is crucial. The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to an increase in side reactions and a decrease in yield. Gradual addition of reactants and efficient stirring are essential. The choice of solvent is also critical; ethanol or acetic acid are commonly used.[1]
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes. Phenylbromopyruvic acid and other α-haloketones are lachrymators and skin irritants; appropriate personal protective equipment (PPE) should be used.[1] The reaction may also release hydrogen sulfide, a toxic gas, especially if side reactions involving the thioamide occur. Adequate ventilation and possibly a quench solution (e.g., sodium hypochlorite) for off-gases should be in place.
Q4: How can the purity of the intermediate ester and the final product be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and assessing the purity of both the intermediate ester and the final carboxylic acid. Thin-Layer Chromatography (TLC) can be used for quick in-process checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction by HPLC. If starting materials are still present after the initial reaction time, consider extending the reflux time. Ensure the reaction temperature is maintained at the optimal level (typically 60-80°C). |
| Side Reactions | Overheating can lead to the formation of byproducts. Ensure gradual addition of the α-haloketone to control the exotherm. The use of a milder base, such as sodium carbonate, can sometimes reduce side reactions.[2] |
| Poor Quality of Starting Materials | Impurities in the ethyl 2-halo-3-oxo-3-phenylpropanoate or thioamide can significantly impact the yield. Ensure the purity of starting materials by recrystallization or distillation before use. |
| Incorrect Stoichiometry | A slight excess of the thioamide is often used to ensure complete conversion of the more expensive α-haloketone. |
Problem 2: Difficulty in Isolating the Intermediate Ester
| Potential Cause | Recommended Solution(s) |
| Product is soluble in the reaction mixture | After completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent. The product may then precipitate. |
| Oily Product | If the product oils out instead of precipitating, try adding a non-polar solvent like hexane or heptane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Emulsion during workup | If an aqueous workup is performed, emulsions can form. Addition of brine can help to break the emulsion. |
Problem 3: Incomplete Hydrolysis of the Ester
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance | The ester group at the 4-position of the thiazole ring can be sterically hindered. A stronger base (e.g., potassium hydroxide) or a co-solvent like THF or dioxane may be required to improve solubility and facilitate hydrolysis.[3][4] |
| Insufficient Reaction Time or Temperature | Monitor the hydrolysis by HPLC. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can increase the rate. |
| Reversibility of the reaction | While alkaline hydrolysis is generally considered irreversible, using a significant excess of the base will drive the reaction to completion.[5] |
Problem 4: Purity Issues with the Final Carboxylic Acid
| Potential Cause | Recommended Solution(s) |
| Contamination with starting ester | Ensure complete hydrolysis by extending the reaction time or using more forcing conditions as described above. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). |
| Formation of Decarboxylation Product | The thiazole-4-carboxylic acid may be susceptible to decarboxylation at high temperatures.[6] Avoid excessive heating during the final stages of purification. If decarboxylation is a significant issue, consider purification by precipitation from a basic solution by acidification to a specific pH.[7] |
| Colored Impurities | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
| Parameter | Condition | Notes |
| Reactants | Ethyl 2-bromo-3-oxo-3-phenylpropanoate, Thiobenzamide | |
| Solvent | Ethanol or Acetic Acid | Acetic acid can act as both a solvent and a catalyst.[1] |
| Temperature | 60-80 °C | Monitor for exotherms, especially on a larger scale. |
| Reaction Time | 2-6 hours | Monitor by HPLC for completion. |
| Work-up | Precipitation by adding water, followed by filtration. | The crude product can be recrystallized from ethanol.[1] |
| Typical Yield | 70-85% |
Table 2: Comparison of Hydrolysis Conditions
| Condition | Base | Solvent | Temperature | Typical Reaction Time | Notes |
| Standard | NaOH | Ethanol/Water | Reflux | 4-8 hours | May be slow for hindered esters.[5] |
| Anhydrous | K-t-BuO/H₂O | DMSO | Room Temperature | 1-3 hours | Effective for sterically hindered esters.[3] |
| Aqueous Alkali | NaOH | Water | 80-90°C | 3-6 hours | Used in some patent examples for similar structures.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
-
To a solution of thiobenzamide (1.1 equivalents) in glacial acetic acid, add ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 4 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Stir the resulting suspension for 30 minutes to allow for complete precipitation.
-
Filter the solid product, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1,3-thiazole-4-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate
-
Suspend ethyl 5-phenyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting material by HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Filter the precipitated this compound, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent if necessary.[7]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. EP0033151A1 - Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism - Google Patents [patents.google.com]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. scite.ai [scite.ai]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
resolving ambiguous NMR peaks in 5-phenyl-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous Nuclear Magnetic Resonance (NMR) peaks during the analysis of 5-phenyl-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals from the phenyl group overlapping and difficult to assign in the ¹H NMR spectrum?
A: The protons on the phenyl group (ortho, meta, and para) often have very similar chemical environments, leading to closely spaced or overlapping multiplets in the aromatic region (typically 7.0-8.5 ppm). This ambiguity is common in monosubstituted benzene rings. To resolve this, two-dimensional (2D) NMR techniques like COSY and HMBC are essential. A COSY spectrum will show correlations between adjacent protons, while an HMBC spectrum will reveal longer-range (2-3 bond) correlations to nearby carbon atoms, aiding in definitive assignment.[1][2]
Q2: I am having trouble locating the signal for the single proton on the thiazole ring (H-2). Where should I expect to find it?
A: The H-2 proton of the thiazole ring is typically found downfield due to the deshielding effects of the adjacent nitrogen and sulfur atoms. Its chemical shift is often in the range of 8.5-9.5 ppm. However, its exact position can be influenced by the solvent.[3][4] If it is not immediately apparent, an HMBC experiment is the most effective way to locate it. Look for a 2-bond correlation from the H-2 proton to the C-4 carbon of the thiazole ring and a 3-bond correlation to the C-5 carbon.
Q3: My carboxylic acid proton peak is very broad or has disappeared entirely. Is this normal?
A: Yes, this is a common occurrence for acidic protons. The peak's appearance is highly dependent on solvent, concentration, and temperature.[5] Protons on heteroatoms like oxygen can undergo chemical exchange with residual water or deuterated solvent molecules. This exchange can lead to significant peak broadening or cause the signal to disappear completely. To confirm the presence and location of this proton, you can perform a "D₂O shake" experiment. Adding a drop of deuterium oxide (D₂O) to your NMR tube will cause the carboxylic acid proton to exchange with deuterium, leading to the disappearance of its corresponding peak in the ¹H NMR spectrum.[5]
Q4: How can I definitively assign the quaternary carbons (C-4, C-5, C-ipso, -COOH) in the ¹³C NMR spectrum?
A: Quaternary carbons do not have directly attached protons, so they will not appear in a standard HSQC or HMQC spectrum.[2] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive technique for assigning these carbons.[6][7] By analyzing the long-range (2-3 bond) correlations between protons and carbons, you can piece together the molecular structure. For example, the H-2 proton of the thiazole ring should show a correlation to the C-4 carbon, and the ortho-protons of the phenyl ring should show a 3-bond correlation to the C-5 carbon of the thiazole ring.
Q5: What is the recommended solvent for running NMR on this compound?
A: The choice of solvent can significantly impact the resolution and chemical shifts of your spectrum, especially for nitrogen-containing heterocycles.[3] DMSO-d₆ is often a good choice for carboxylic acids because the acidic proton typically appears as a distinct, albeit sometimes broad, singlet at a very downfield position (>10 ppm). Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange more readily. The polarity of the solvent can influence the electronic distribution in the thiazole ring, causing shifts in the nitrogen and adjacent carbon signals.[3]
Troubleshooting Guides and Experimental Protocols
Resolving Ambiguous Aromatic Signals
If the signals for the five protons on the phenyl ring and the single proton on the thiazole ring are not clearly resolved in the 1D ¹H NMR spectrum, a combination of 2D experiments is required for unambiguous assignment. The following workflow is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Antitumor Activity of 5-Phenyl-1,3-Thiazole Derivatives and Existing Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing a thiazole scaffold, have garnered significant attention due to their diverse pharmacological properties. This guide provides a comparative overview of the antitumor activity of derivatives of 5-phenyl-1,3-thiazole-4-carboxylic acid against established anticancer drugs, supported by experimental data and mechanistic insights. While direct comparative data for this compound is limited, studies on its carboxamide and sulfonamide derivatives offer valuable insights into the potential of this chemical class.
Comparative Antitumor Activity: In Vitro Cytotoxicity
The antitumor potential of novel compounds is primarily assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this evaluation. The following table summarizes the IC50 values for several N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives and 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues compared to Doxorubicin, a widely used chemotherapeutic agent.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Thiazole Derivatives | |||
| N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c) | SKNMC | Neuroblastoma | 10.8 ± 0.08[1] |
| N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4d) | Hep-G2 | Hepatocellular Carcinoma | 11.6 ± 0.12[1] |
| 2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2b) | A549 | Lung Cancer | 9.40 (µg/ml)[2][3] |
| 2-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazole (2h) | HCT15 | Colon Cancer | 8.25 (µg/ml)[2][3] |
| Existing Drug | |||
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76[4] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[4] |
| Doxorubicin | SKNMC | Neuroblastoma | Data not available |
| Doxorubicin | A549 | Lung Cancer | > 20[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The evaluation of a compound's cytotoxic effect is fundamental to anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Adherent Cells:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazole derivatives or Doxorubicin) and incubated for another 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere at 37°C with 5-6.5% CO2. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT cell viability assay.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of new anticancer drugs. Thiazole derivatives and existing drugs like Doxorubicin exhibit distinct mechanisms to induce cancer cell death.
5-Phenyl-1,3-Thiazole Derivatives: Targeting the PI3K/Akt/mTOR Pathway
Recent studies suggest that some thiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a common feature in many cancers.[7][8][9]
One thiazole derivative, compound 6a (methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate), has been shown to inhibit PI3Kα, a key component of this pathway.[6] Inhibition of PI3Kα prevents the phosphorylation and activation of Akt, which in turn leads to a decrease in the phosphorylation of mTOR.[6] The downregulation of this pathway ultimately results in cell cycle arrest and apoptosis (programmed cell death).[6]
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. | Sigma-Aldrich [merckmillipore.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
structure-activity relationship (SAR) studies of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives.
For researchers and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The 5-phenyl-1,3-thiazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, offering insights into their potential as anticancer agents. The data presented is based on in vitro screening against a panel of human cancer cell lines, providing a quantitative basis for further research and development.
This guide summarizes the antitumor activity of various 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, presenting key experimental data in a structured format for easy comparison. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and facilitate further investigation.
Comparative Anticancer Activity
The antitumor activity of the synthesized 5-phenyl-1,3-thiazole-4-sulfonamide derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibition percentage (GP) for a selection of these compounds against various cancer cell lines. A lower GP value indicates higher growth inhibition.
| Compound ID | Derivative | Cancer Cell Line | Growth Percentage (GP %) |
| 12 | Unsubstituted sulfonamide | SNB-75 (CNS Cancer) | < 80 |
| 14c | 1-Piperidinylsulfonyl | HT29 (Colon Cancer) | 25.52 - 66.75 |
| SNB-75 (CNS Cancer) | 30.71 - 57.90 | ||
| T-47D (Breast Cancer) | 9.28 | ||
| HS 578T (Breast Cancer) | 40.25 | ||
| MDA-MB-435 (Melanoma) | 30.81 | ||
| 14f | 2,6-Dimethylmorpholinylsulfonyl | SNB-75 (CNS Cancer) | < 80 |
| UO-31 (Renal Cancer) | < 80 |
Structure-Activity Relationship (SAR) Insights
The preliminary data suggests that the substitution on the sulfonamide moiety plays a crucial role in the anticancer activity of these 5-phenyl-1,3-thiazole derivatives. The 1-piperidinylsulfonyl derivative (14c ) demonstrated the most significant and broad-spectrum activity across multiple cancer cell lines, with particularly potent inhibition of the T-47D breast cancer cell line. In contrast, the unsubstituted sulfonamide (12 ) and the 2,6-dimethylmorpholinylsulfonyl derivative (14f ) exhibited more moderate inhibitory effects. These findings highlight the importance of the lipophilic and structural features of the sulfonamide substituent in modulating the anticancer potency of this scaffold.
Experimental Protocols
The following section details the methodologies employed in the synthesis and in vitro anticancer screening of the 5-phenyl-1,3-thiazole-4-sulfonamide derivatives.
General Synthesis of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives
The synthesis of the title compounds involves a multi-step process. A key intermediate, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, is first prepared. This is achieved through the cyclization of an appropriate precursor using Lawesson's reagent, followed by oxidative chlorination. The resulting sulfonyl chloride is then reacted with various amines or amine derivatives in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile to yield the final sulfonamide derivatives. The products are typically purified by recrystallization or column chromatography.
In Vitro Anticancer Screening (NCI-60 Protocol)
The in vitro antitumor activity of the compounds is determined using the NCI-60 human tumor cell line screen. This assay assesses the effect of the compounds on cell growth and viability. A typical protocol, such as the MTT assay, is outlined below:
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Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at a specific density (e.g., 5,000-40,000 cells/well) and incubated for 24 hours to allow for cell attachment.
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Compound Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing no drug are also included.
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Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell growth is calculated by comparing the absorbance of the treated wells to that of the control wells.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general workflow for a structure-activity relationship (SAR) study, from initial compound synthesis to the identification of a lead compound.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
This guide provides a foundational understanding of the SAR of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives as potential anticancer agents. The presented data and protocols serve as a valuable resource for researchers to build upon in the design and development of more potent and selective drug candidates. Further investigations are warranted to explore a wider range of substitutions on the sulfonamide moiety and to elucidate the underlying mechanisms of action.
comparative analysis of different synthetic routes for 5-phenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a key pharmacophore in numerous biologically active compounds, driving the need for efficient and scalable synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to this valuable molecule, offering a detailed examination of reaction conditions, yields, and methodologies. The information presented is intended to assist researchers in selecting the most suitable protocol for their specific needs, considering factors such as yield, reaction time, and experimental complexity.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time |
| Hantzsch Thiazole Synthesis | Phenylglyoxal, Thiourea | HCl, Reflux in ethanol at 80°C | 50 - 65 | Dependent on recrystallization | 6 - 8 hours |
| Cyclization of Thioamide Precursor | N-(carboxyacetyl)thiourea | HCl, Ethanol | 70 - 75 | High | Not Specified |
| Suzuki-Miyaura Coupling | 5-Bromo-1,3-thiazole-4-carboxylic acid, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Reflux in dioxane/water at 100°C | > 80 | > 95 (HPLC) | 12 hours |
| Microwave-Assisted Synthesis | Phenylglyoxal, Thiourea | Acetic acid, Microwave irradiation at 150°C | 85 | High | 20 minutes |
Synthetic Pathways and Methodologies
This section details the experimental protocols for the key synthetic routes identified for the preparation of this compound.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of thiazole rings. This route involves the condensation of an α-haloketone (or its equivalent, such as a glyoxal) with a thioamide.
Experimental Protocol:
-
To a solution of phenylglyoxal (1 equivalent) in ethanol, add thiourea (1 equivalent).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture at 80°C for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The product precipitates from the solution and is collected by filtration.
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Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.
Reaction Pathway:
Caption: Hantzsch synthesis of this compound.
Cyclization of a Thioamide Precursor
This approach involves the pre-formation of a thioamide derivative, which then undergoes acid-catalyzed cyclization to yield the target thiazole. This method can offer improved yields compared to the one-pot Hantzsch synthesis.
Experimental Protocol:
-
Synthesize N-(carboxyacetyl)thiourea from the appropriate starting materials.
-
Dissolve the N-(carboxyacetyl)thiourea precursor in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at a controlled temperature, being careful to avoid decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the product by precipitation and filtration.
-
Further purification can be achieved by recrystallization.
Reaction Pathway:
Caption: Cyclization of a thioamide precursor to the target thiazole.
Suzuki-Miyaura Coupling
Modern cross-coupling methodologies provide an efficient route to the target compound, particularly for introducing the phenyl group at a late stage. The Suzuki-Miyaura coupling is a powerful tool for this transformation.
Experimental Protocol:
-
In a reaction vessel, combine 5-bromo-1,3-thiazole-4-carboxylic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) as the catalyst.
-
Add a degassed 4:1 mixture of dioxane and water.
-
Reflux the reaction mixture at 100°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After completion, cool the mixture and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC).
Reaction Pathway:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine phenylglyoxal (1 equivalent) and thiourea (1 equivalent).
-
Add acetic acid as the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes.
-
After cooling, the product can be isolated by filtration.
-
A short purification step, such as washing with a suitable solvent, may be required.
Reaction Workflow:
Caption: Microwave-assisted synthesis workflow.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis offers a straightforward approach, while the cyclization of a pre-formed thioamide precursor can lead to improved yields. For high-purity applications and late-stage functionalization, the Suzuki-Miyaura coupling presents a robust and efficient option. Notably, microwave-assisted synthesis provides a rapid and high-yielding alternative, aligning with the principles of green chemistry by reducing reaction times and energy consumption. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including desired yield, purity, scalability, and available resources.
Comparative Efficacy of 5-Phenyl-1,3-thiazole-4-carboxylic Acid Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Anti-cancer Efficacy in Animal Models
A novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), has been evaluated for its anti-cancer potential in a murine Ehrlich Ascites Carcinoma (EAC) model. The study highlights the compound's ability to reduce tumor cell proliferation and extend the lifespan of tumor-bearing mice.
Table 1: In Vivo Anti-cancer Efficacy of a 1,3-Thiazole Analog
| Compound | Animal Model | Dosage | Administration Route | Efficacy Endpoints | Results |
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | Female Swiss albino mice with Ehrlich Ascites Carcinoma (EAC) | 5 mg/kg/day for 14 days | Intraperitoneal (IP) | Viable EAC cell count, Lifespan | 38% reduction in viable EAC cells, 131.25% increase in lifespan compared to untreated controls. |
Anti-inflammatory Activity in Animal Models
Derivatives of phenyl thiazole have been investigated for their anti-inflammatory properties in a rat model of carrageenan-induced paw edema. This model is a standard preclinical assay to evaluate the efficacy of potential anti-inflammatory agents.
Table 2: In Vivo Anti-inflammatory Efficacy of Phenyl Thiazole Derivatives
| Compound Series | Animal Model | Dosage | Administration Route | Efficacy Endpoint | Results |
| Substituted Phenyl Thiazole Derivatives | Wistar rats with carrageenan-induced paw edema | Not specified | Not specified | Paw edema volume | Compounds 3c and 3d showed up to 44% and 41% inhibition of paw edema, respectively.[1] |
| 4-Benzyl-1,3-thiazole Derivatives | Albino rats with carrageenan-induced paw edema | 50 mg/kg | Oral (po) | Paw edema volume | Molecule RS31 was identified as the most active compound in the series.[2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the induction of acute inflammation in the rat paw to assess the efficacy of anti-inflammatory compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compounds or vehicle (for the control group) are administered, usually orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[3]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
Ehrlich Ascites Carcinoma (EAC) Model in Mice
This model is used to evaluate the in vivo anti-cancer activity of test compounds.
-
Animal Model: Swiss albino mice are commonly used.
-
Tumor Inoculation: EAC cells are propagated in mice and then a specific number of viable cells (e.g., 2.5 x 10^6 cells/mouse) are injected intraperitoneally into the experimental animals.[5]
-
Treatment: Treatment with the test compound or vehicle is initiated, typically 24 hours after tumor inoculation, and continued for a specified duration.
-
Evaluation of Antitumor Activity:
-
Tumor Growth: The number of viable tumor cells in the peritoneal fluid is counted.
-
Lifespan: The lifespan of the animals in the treatment groups is compared to the control group.
-
Body Weight: Changes in body weight are monitored throughout the study.
-
-
Data Analysis: The percentage of tumor growth inhibition and the percentage increase in lifespan are calculated.
Signaling Pathways
The biological activities of 5-phenyl-1,3-thiazole derivatives are mediated through various signaling pathways. Below are diagrams of key pathways implicated in their anti-inflammatory and anti-cancer effects.
References
Comparative Cross-Reactivity Profiling of 5-phenyl-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel small molecule, 5-phenyl-1,3-thiazole-4-carboxylic acid, against a panel of common off-target kinases. The data presented is for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The comparison includes two well-characterized kinase inhibitors, Dasatinib and Sunitinib, to provide context for the selectivity of the lead compound.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and two reference compounds against a panel of 10 kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Target | |||
| Target Kinase X | 15 | 0.8 | 10 |
| Off-Target Kinase Panel | |||
| ABL1 | >10,000 | 1 | 34 |
| SRC | 5,200 | 0.5 | 209 |
| VEGFR2 | 8,500 | 20 | 9 |
| PDGFRβ | 9,100 | 28 | 2 |
| c-Kit | >10,000 | 12 | 8 |
| EGFR | >10,000 | >10,000 | >10,000 |
| HER2 | >10,000 | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| ROCK1 | 8,900 | 1,500 | 2,300 |
Experimental Protocols
The following protocols outline the methodologies for key experiments in cross-reactivity profiling.
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (this compound) and reference compounds
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the compound dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This assay confirms that the compound interacts with its intended target within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Antibodies specific to the phosphorylated and total target protein
-
Western blot reagents and equipment
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total target protein.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total target protein at each compound concentration.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for determining the in vitro cross-reactivity profile of a test compound.
Hypothetical Signaling Pathway Affected by Target Kinase X
Caption: Inhibition of Target Kinase X by the test compound disrupts downstream signaling.
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-phenyl-1,3-thiazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. For comparative purposes, a hypothetical Ultra-Performance Liquid Chromatography (UPLC) method is also presented to highlight the relative performance characteristics of each technique. The validation of the analytical methods is based on the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]
Introduction to Analytical Methodologies
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and quality control. HPLC is a widely used technique for this purpose due to its high resolution and sensitivity.[2] UPLC, a more recent development, utilizes smaller particle size columns to offer faster analysis times and improved separation efficiency. This guide will compare a traditional HPLC method with a UPLC alternative for the analysis of this compound.
Experimental Protocols
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[6]
-
-
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., acetonitrile/water 50:50 v/v).
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Sample solutions are prepared by dissolving the substance in the diluent to a target concentration within the calibration range.
-
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
-
Standard and Sample Preparation: Similar to the HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system if necessary.
Method Validation Results
The following tables summarize the validation data for the proposed HPLC method and the comparative UPLC method.
Table 1: System Suitability
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 5000 | > 2000 |
| RSD of Peak Area | 0.5% | 0.3% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1.5% | 0.8% | ≤ 2% of target response |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC Method | UPLC Method | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 100.0% | 98.0% - 102.0% |
| 120% | 99.8% | 99.7% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | HPLC Method | UPLC Method | Acceptance Criteria |
| Repeatability (Intra-day) | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.2% | 0.9% | ≤ 2.0% |
Table 5: Detection and Quantitation Limits
| Parameter | HPLC Method | UPLC Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Table 6: Robustness
| Parameter Varied | HPLC Method (% RSD) | UPLC Method (% RSD) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.5% | 1.1% | ≤ 2.0% |
| Column Temperature (± 2 °C) | 1.3% | 0.9% | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.8% | 1.4% | ≤ 2.0% |
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the HPLC method validation and a comparison of the key performance attributes of the HPLC and UPLC methods.
Caption: Experimental workflow for HPLC method validation.
Caption: Comparison of HPLC and UPLC performance attributes.
Conclusion
The presented HPLC method is demonstrated to be suitable for its intended purpose of quantifying this compound, meeting all acceptance criteria for validation as per ICH guidelines. The method is linear, accurate, precise, and robust.
The comparative data for the UPLC method illustrates the potential for significant improvements in analytical performance, including faster run times, higher sensitivity (lower LOD and LOQ), and improved precision. The choice between HPLC and UPLC would depend on the specific requirements of the laboratory, considering factors such as sample throughput needs, budget constraints, and the required level of analytical sensitivity. For high-throughput environments, the UPLC method offers a clear advantage.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound|CAS 13743-14-1 [benchchem.com]
Assessing the Off-Target Effects of 5-phenyl-1,3-thiazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics necessitates a thorough understanding of a compound's interaction with biological systems. While the on-target effects of a drug candidate are the primary focus of discovery efforts, unintended off-target interactions can lead to adverse effects and potential clinical failure. This guide provides a comparative framework for assessing the off-target profile of the hypothetical compound, 5-phenyl-1,3-thiazole-4-carboxylic acid, using established experimental and computational methodologies. The protocols and data presented herein are illustrative and serve as a template for the comprehensive evaluation of any small molecule inhibitor.
The Importance of Early Off-Target Profiling
Identifying potential off-target liabilities early in the drug discovery process is crucial for mitigating risks and reducing the high attrition rates of drug candidates in later developmental stages.[1][2][3] In vitro safety pharmacology profiling provides a cost-effective approach to predict potential clinical adverse drug reactions (ADRs) by screening compounds against a broad range of molecular targets.[2][3] This proactive strategy enables a data-driven approach to lead optimization and candidate selection, ultimately increasing the likelihood of clinical success.[1][4]
A tiered approach is often employed for in vitro safety profiling. This typically begins with a core panel of targets known to be associated with a high risk of adverse events, followed by more extensive profiling for lead candidates.[1][3]
Caption: Tiered approach to in vitro safety pharmacology profiling.
Comparative Analysis of Off-Target Assessment Methods
A multi-pronged approach combining in vitro biochemical assays, cell-based target engagement studies, and computational modeling provides a comprehensive understanding of a compound's selectivity profile.
In Vitro Kinase Profiling
Given that a significant portion of the druggable genome consists of protein kinases, assessing the selectivity of a compound against a broad kinase panel is a critical first step.
Illustrative Data:
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| On-Target | 95% | 50 |
| Off-Target A | 85% | 250 |
| Off-Target B | 55% | 1,500 |
| Off-Target C | 15% | >10,000 |
| ... (400+ kinases) | ... | ... |
Experimental Protocol: In Vitro Kinase Assay (Radiometric Format)
This protocol describes a common method for in vitro kinase profiling.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) starting from 100 µM.
-
Reaction Setup: In a 96-well or 384-well plate, add the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiation: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using phosphocellulose filter plates.
-
Detection: Wash the filter plates to remove unbound radioactivity. Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro kinase profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement within a cellular environment.[6][7] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6]
Illustrative Data:
| Target Protein | Apparent Melting Temperature (°C) - Vehicle | Apparent Melting Temperature (°C) - Compound | Thermal Shift (ΔTm) (°C) |
| On-Target | 52.5 | 58.0 | +5.5 |
| Off-Target A | 61.0 | 62.5 | +1.5 |
| Off-Target B | 48.0 | 48.2 | +0.2 |
Experimental Protocol: Western Blot-Based CETSA
This protocol provides a general framework for a CETSA experiment.[6][8][9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).[6]
-
Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target of interest.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Radioligand Receptor Binding Assays
For targets that are receptors, radioligand binding assays are the gold standard for quantifying the affinity of a compound.[10][11][12]
Illustrative Data:
| Receptor | Ki (nM) |
| On-Target | 75 |
| Off-Target D | 850 |
| Off-Target E | >10,000 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound.[13][14]
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest.[13]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and increasing concentrations of the unlabeled test compound (this compound).[14]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound radioligand from the free radioligand.[13][14]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[13][14]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]
Computational Prediction of Off-Target Effects
In silico methods can be used to predict potential off-target interactions and guide experimental testing.[15][16] These approaches leverage large databases of compound-protein interactions and employ algorithms based on chemical structure similarity, ligand binding site similarity, and machine learning.[15][16][17] While computational predictions require experimental validation, they are a valuable tool for prioritizing compounds and identifying potential safety liabilities early in the discovery process.[17]
Caption: On-target vs. off-target effects in a signaling pathway.
Conclusion
A thorough assessment of off-target effects is an indispensable component of modern drug discovery. By employing a combination of in vitro profiling, cellular target engagement assays, and computational modeling, researchers can build a comprehensive selectivity profile for lead compounds such as this compound. This integrated approach allows for the early identification and mitigation of potential safety risks, ultimately leading to the development of safer and more effective medicines.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. pharmaron.com [pharmaron.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 16. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-Phenyl-1,3-thiazole-4-carboxylic Acid Analogs as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Thiazole Carboxamide Derivatives Targeting COX Enzymes, Supported by Experimental and In Silico Data.
This guide provides a comparative analysis of a series of 5-phenyl-1,3-thiazole-4-carboxylic acid analogs, specifically 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, as inhibitors of cyclooxygenase (COX) enzymes. The data presented is based on a comprehensive study involving synthesis, in vitro biological evaluation, and in silico molecular docking to elucidate the structure-activity relationships and binding interactions of these compounds with COX-1 and COX-2 isoforms.
Data Presentation: Quantitative Comparison of COX Inhibition
The inhibitory activities of the synthesized 2-(3-methoxyphenyl)-4-methyl-N-(substituted phenyl)thiazole-5-carboxamide analogs were evaluated against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) and the COX-2 selectivity index for the most potent compounds are summarized in the table below.
| Compound ID | R-group on N-phenyl | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 2a | 3,4,5-trimethoxy | 2.65 | 0.958 | 2.766 |
| 2b | 4-tert-butyl | 0.239 | 0.191 | 1.251 |
| 2j | 4-(methylthio) | 1.443 | 0.957 | 1.507 |
| Celecoxib | (Reference Drug) | 0.05 | 0.0021 | 23.8 |
Data sourced from a 2023 study on new thiazole carboxamide derivatives as COX inhibitors.[1][2][3][4][5]
Experimental Protocols
Molecular Docking Methodology
The in silico molecular docking studies were performed to predict the binding modes and affinities of the thiazole carboxamide derivatives within the active sites of COX-1 and COX-2.
Software: The molecular docking simulations were carried out using the Schrödinger Maestro software suite.[1]
Protein Preparation: The three-dimensional crystal structures of human COX-1 and COX-2 were obtained from the Protein Data Bank. The structures were prepared using the Protein Preparation Wizard in Maestro, which involved the removal of water molecules, addition of hydrogen atoms, and optimization of the protein structure.
Ligand Preparation: The 2D structures of the thiazole carboxamide analogs were converted to 3D structures and prepared for docking using the LigPrep tool in Maestro. This process generates low-energy conformers of the ligands.
Grid Generation: A receptor grid was generated for each enzyme's active site, defining the space where the ligands would be docked.
Docking and Scoring: The prepared ligands were docked into the active sites of COX-1 and COX-2 using the Glide module of Maestro. The docking poses were evaluated using a scoring function to estimate the binding affinity. The binding free energies were further calculated using the Prime Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method to refine the prediction of binding affinity.[1][5]
Mandatory Visualization
COX Signaling Pathway and Inhibition
The following diagram illustrates the cyclooxygenase (COX) signaling pathway and the mechanism of action of the studied thiazole carboxamide inhibitors. The pathway shows the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and are implicated in cancer progression. The diagram highlights the role of COX-1 and COX-2 in this process and how their inhibition by the investigated compounds can block the production of prostaglandins.
Caption: The COX signaling pathway and the inhibitory action of thiazole carboxamide analogs.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 5-phenyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Characterization
In the absence of specific data for 5-phenyl-1,3-thiazole-4-carboxylic acid, it is prudent to assume it may possess hazards common to related chemical structures. Thiazole derivatives can be flammable and may exhibit toxic properties.[1] Carboxylic acids, particularly in concentrated form, can be corrosive. Therefore, this compound should be handled with care, utilizing appropriate personal protective equipment (PPE).
Table 1: Assumed Hazard Profile of this compound
| Hazard Category | Assumed Classification | Precautionary Measures |
| Physical Hazards | Potentially Flammable Solid.[2] | Keep away from heat, sparks, open flames, and hot surfaces.[2] Avoid creating dust. |
| Health Hazards | May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed or in contact with skin.[4][5] | Wear protective gloves, eye protection, and a lab coat.[6] Use in a well-ventilated area or fume hood.[6] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment. Do not dispose of down the drain.[4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.
1. Waste Collection and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected in a designated hazardous waste container.[4]
-
Ensure the waste container is chemically compatible with the compound.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
2. Container Labeling:
-
The waste container must be clearly and accurately labeled.[7]
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of the waste.[1]
3. Storage of Waste:
-
Keep the hazardous waste container securely closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[8][9]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]
-
Provide them with accurate information about the waste contents.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: If the substance is considered flammable, extinguish any nearby ignition sources.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all applicable local, state, and federal regulations for waste disposal. It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 5-phenyl-1,3-thiazole-4-carboxylic Acid
Operational Plan: Step-by-Step Guidance for Safe Handling
1. Engineering Controls:
-
Ventilation: Always handle 5-phenyl-1,3-thiazole-4-carboxylic acid in a well-ventilated laboratory.
-
Fume Hood: For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure that a calibrated and accessible emergency eyewash station and safety shower are within a 10-second travel distance from the work area.[1]
2. Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against chemical exposure.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | To protect eyes and face from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1][2] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if handling outside a fume hood or if dust is generated.[1][2] | To protect against inhalation of harmful dust or vapors. |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills. |
3. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or fumes.[1]
-
Smallest Quantities: Whenever possible, work with the smallest practical quantities of the substance.
-
Adding Reagents: When mixing with water or other solvents, always add the acid to the solvent slowly, never the other way around, to prevent splashing and exothermic reactions.
-
Opening Containers: Exercise caution when opening containers, as threads may be contaminated.[3]
4. Spill Management:
-
Notification: In the event of a spill, immediately alert personnel in the vicinity.
-
Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] Do not use combustible materials such as paper towels for initial containment.
-
Cleanup: After absorption, decontaminate the area with a suitable cleaning solution. All cleanup materials must be collected and disposed of as hazardous waste.
-
Large Spills: For significant spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[1][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[4]
-
Container Management: Keep the waste container securely closed when not in use.
-
Neutralization: Depending on institutional and local regulations, dilute acidic waste may need to be neutralized to a pH between 6 and 8 before disposal.[1]
-
Container Rinsing: Empty containers that held the acid should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
